molecular formula C8H12N2 B1380410 6-Azaspiro[2.5]octane-1-carbonitrile CAS No. 1541978-03-3

6-Azaspiro[2.5]octane-1-carbonitrile

Katalognummer: B1380410
CAS-Nummer: 1541978-03-3
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: AQZWRHROKXGPPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Azaspiro[2.5]octane-1-carbonitrile is a spirocyclic chemical building block of high value in pharmaceutical research and development. This compound features a nitrile group attached to a saturated, three-dimensional 6-azaspiro[2.5]octane scaffold. The spiro[2.5]octane core is characterized by a cyclopropane ring spiro-fused to a piperidine ring, imparting significant structural rigidity and three-dimensionality, which are desirable properties in modern drug design for exploring novel chemical space and improving physicochemical profiles . The core 6-azaspiro[2.5]octane structure has been identified as a key scaffold in the development of small-molecule therapeutics. Recent research has demonstrated its application as a potent agonist of the human glucagon-like peptide-1 (GLP-1) receptor, a critical target for the treatment of type 2 diabetes mellitus and obesity . The nitrile functional group in this particular derivative offers versatile synthetic handles for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6-azaspiro[2.5]octane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-6-7-5-8(7)1-3-10-4-2-8/h7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZWRHROKXGPPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: The 6-Azaspiro[2.5]octane Scaffold in Drug Discovery

[1]

Executive Summary

The 6-azaspiro[2.5]octane scaffold represents a high-value structural motif in modern medicinal chemistry, offering a superior alternative to the traditional gem-dimethyl piperidine ("magic methyl") strategy.[1] By fusing a cyclopropane ring to the C4 position of a piperidine core, this scaffold introduces significant conformational rigidity and metabolic stability while simultaneously increasing the fraction of sp3-hybridized carbons (

This guide details the physicochemical advantages of the scaffold, provides a validated industrial synthesis protocol via the Simmons-Smith reaction, and analyzes its application in recent high-profile targets, including oral GLP-1 receptor agonists.[1]

Part 1: Structural Logic & Physicochemical Advantage[1][2][3]

The "Spiro-Cyclopropyl" Effect vs. gem-Dimethyl

In hit-to-lead optimization, the 4-position of the piperidine ring is a common metabolic "soft spot," susceptible to oxidative clearance by Cytochrome P450 enzymes.[1] While 4,4-dimethyl substitution blocks this metabolism, it often incurs a lipophilicity penalty (increasing LogP), which can degrade solubility and increase off-target binding.[1]

The 6-azaspiro[2.5]octane scaffold solves this dilemma through the unique properties of the cyclopropane ring:

Property4,4-Dimethylpiperidine6-Azaspiro[2.5]octaneMechanistic Advantage
Metabolic Stability HighHigh Steric bulk prevents P450 approach; lack of abstractable hydrogens at C4.[1]
Lipophilicity (LogP) High (+0.8 vs H)Moderate Cyclopropane is less lipophilic than two methyl groups due to bond strain and polarity.
Conformation Chair/Twist-BoatLocked Chair The spiro-fusion rigidly locks the piperidine ring, reducing entropic penalty upon binding.[1]
Basicity (pKa) ~11.0~10.4 - 10.6 The electron-withdrawing inductive effect of the cyclopropane ring lowers the amine pKa, improving permeability.[1]
Electronic Modulation (Walsh Orbitals)

Unlike alkyl groups, the cyclopropane ring possesses significant

1

Part 2: Synthetic Access & Methodology

The most robust route to 6-azaspiro[2.5]octane is the Simmons-Smith cyclopropanation of N-Boc-4-methylenepiperidine.[1] This route is preferred over dialkylation of malonates due to higher yields and the avoidance of highly reactive 1,2-dihaloethanes.[1]

Synthetic Pathway Visualization

SynthesisStartN-Boc-4-PiperidoneStep1Wittig Olefination(Ph3PCH3Br, KOtBu)Start->Step1InterN-Boc-4-MethylenepiperidineStep1->Inter Yield: ~85-90%Step2Simmons-Smith(Et2Zn, CH2I2, DCM)Inter->Step2ProdN-Boc-6-Azaspiro[2.5]octaneStep2->Prod Yield: ~80-95%StereospecificStep3Deprotection(TFA or HCl)Prod->Step3Final6-Azaspiro[2.5]octane(Salt)Step3->Final

Figure 1: Validated synthetic route from commercial starting materials.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of tert-butyl 6-azaspiro[2.5]octane-6-carboxylate (Intermediate for final scaffold).

Reagents & Causality
  • Diethylzinc (Et₂Zn): The carbene source precursor. Note: Pyrophoric.[1] Must be handled under inert atmosphere.

  • Diiodomethane (CH₂I₂): Reacts with Et₂Zn to form the active iodomethylzinc iodide (Furukawa reagent).

  • Trifluoroacetic acid (TFA): Used for subsequent deprotection if the free amine is required immediately.

Step-by-Step Methodology
  • Preparation of the Alkene:

    • Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF under nitrogen.

    • Add Potassium tert-butoxide (1.2 equiv) portion-wise at 0°C. The solution turns bright yellow (ylide formation).[1]

    • Stir for 1 hour, then add N-Boc-4-piperidone (1.0 equiv) as a solution in THF.

    • Warm to room temperature and stir for 12 hours.

    • Validation: TLC (Hexane/EtOAc 9:1) should show disappearance of ketone (Rf ~0.3) and appearance of alkene (Rf ~0.8).

    • Workup: Quench with saturated NH₄Cl, extract with ether, concentrate, and filter through a silica plug to remove triphenylphosphine oxide.[1]

  • Cyclopropanation (Simmons-Smith):

    • Safety: Flame-dry a 3-neck round bottom flask and purge with Argon.

    • Dissolve N-Boc-4-methylenepiperidine (1.0 equiv) in anhydrous Dichloromethane (DCM). Cool to 0°C.[1]

    • Add Diethylzinc (1.0 M in hexanes, 2.5 equiv) dropwise over 20 minutes. Caution: Exothermic.

    • Add Diiodomethane (2.5 equiv) dropwise. Maintain internal temperature < 5°C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Validation: Monitor by NMR or LCMS. The disappearance of the vinylic protons (δ 4.7 ppm) indicates completion.

  • Quench & Isolation:

    • Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl. Vigorous gas evolution will occur.

    • Extract with DCM (3x). Wash combined organics with brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

    • Purification: Flash chromatography (0-10% EtOAc in Hexanes).[1] The spiro-product usually elutes slightly later than the starting alkene.

Part 4: Case Study & Applications

GLP-1 Receptor Agonists

In 2023, researchers optimized a series of small molecule GLP-1 agonists, moving away from peptide-based therapies.[1] The 6-azaspiro[2.5]octane moiety was utilized to replace flexible piperidine linkers found in earlier leads (like Danuglipron analogs).[1]

  • Challenge: The initial benzyloxypyrimidine lead suffered from poor oral bioavailability and rapid metabolic clearance.

  • Solution: Incorporation of the 6-azaspiro[2.5]octane scaffold.

  • Outcome: The spiro-linkage effectively filled a hydrophobic pocket in the GLP-1 receptor (verified by Cryo-EM) while restricting the conformation of the amine, leading to nanomolar potency and improved pharmacokinetic profiles.[1]

Decision Logic for Scaffold Selection

DecisionTreeStartLead Optimization:Piperidine Core IdentifiedQ1Is Metabolic Stabilityat C4 an issue?Start->Q1Q2Is Lipophilicity (LogP)already too high?Q1->Q2YesAction1Use 4-Fluoro or4-Methoxy piperidineQ1->Action1NoAction2Use 4,4-DimethylpiperidineQ2->Action2No (LogP is low)Action3Use 6-Azaspiro[2.5]octaneQ2->Action3Yes (Need to control LogP)

Figure 2: Medicinal Chemistry Decision Tree for selecting the spiro[2.5]octane scaffold.

References

  • Griffith, D. A., et al. (2023).[1] "6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor."[1][2] Bioorganic & Medicinal Chemistry Letters, 94, 129454.[1][2]

  • Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-834.[1]

  • Wuitschik, G., et al. (2008).[1] "Spirocyclic oxetanes: Synthesis and properties as phenyl isosteres and aqueous solubility enhancers." Angewandte Chemie International Edition, 47(24), 4512-4515.[1] (Foundational reference for spiro-scaffold physicochemical properties).

  • Chupakhin, E., et al. (2019).[1] "Spirocyclic Motifs in Natural Products." Molecules, 24(22), 4165.[1]

Chemical Properties and Medicinal Utility of 1-Cyano-6-azaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-cyano-6-azaspiro[2.5]octane derivatives, a class of spirocyclic building blocks increasingly utilized in modern drug discovery to enhance physicochemical properties and target engagement.[1]

Executive Summary: The Spirocyclic Advantage

In the pursuit of novel therapeutics, the transition from flat, aromatic-rich molecules to three-dimensional (3D) scaffolds is a critical trend.[1] 1-cyano-6-azaspiro[2.5]octane represents a high-value "privileged structure" in this domain.[1] It serves two distinct roles:

  • Conformationally Rigid Linker: The spiro[2.5]octane core locks substituents into specific vectors, reducing the entropic penalty of binding compared to flexible piperidines.

  • Covalent Warhead Scaffold: The nitrile group at the C1 position (on the cyclopropane ring) can function as an electrophilic trap for cysteine proteases (e.g., Cathepsin K) or as a precursor to primary amines for fragment growing.

This guide details the synthesis, reactivity, and medicinal chemistry applications of this scaffold, emphasizing its role in improving Fsp³ (fraction of saturated carbons) and metabolic stability.[1]

Structural Analysis & Geometry

The 6-azaspiro[2.5]octane system consists of a piperidine ring fused at the C4 position to a cyclopropane ring.

  • Steric Environment: The spiro-fusion creates a gem-disubstituted effect (Thorpe-Ingold effect) at the C4 position of the piperidine.[1] This forces the piperidine ring into a defined chair conformation, orienting the nitrogen lone pair and C1-substituents into precise vectors.[1]

  • Strain Energy: The cyclopropane ring introduces significant angular strain (~27 kcal/mol). The attachment of an electron-withdrawing group (EWG) like a cyano (-CN) group at C1 creates a "Donor-Acceptor" (D-A) cyclopropane motif, where the ring carbons act as electrophiles under specific catalytic conditions.[1]

Graphviz Diagram: Structural Vectors & Numbering

SpiroStructure cluster_properties Physicochemical Impact Core 6-Azaspiro[2.5]octane Core Nitrile 1-Cyano Group (-CN) (Electrophilic/Synthetic Handle) Core->Nitrile C1 Position Nitrogen N6-Position (Solubility/Linker Point) Core->Nitrogen N6 Position Cyclopropane Cyclopropane Ring (High Strain/Rigidity) Core->Cyclopropane Spiro Fusion Prop1 Increased Fsp³ (Better Solubility) Core->Prop1 Prop2 Metabolic Stability (Blocked P450 sites) Cyclopropane->Prop2

Caption: Structural decomposition of the 1-cyano-6-azaspiro[2.5]octane scaffold highlighting key functional vectors and their impact on drug-like properties.

Synthesis Strategies

The construction of the 1-cyano-6-azaspiro[2.5]octane core requires a strategy that installs the strained cyclopropane ring after the piperidine framework is established. The most robust method involves the cyclopropanation of an exocyclic alkene.

Primary Synthetic Route: Corey-Chaykovsky Cyclopropanation

This route avoids the use of hazardous diazo compounds and provides high yields.[1]

Step 1: Knoevenagel Condensation Reaction of N-Boc-4-piperidinone with diethyl (cyanomethyl)phosphonate (Horner-Wadsworth-Emmons) or cyanoacetic acid yields the


-unsaturated nitrile (exocyclic alkene).[1]

Step 2: Cyclopropanation The exocyclic double bond is electron-deficient due to the nitrile. It reacts readily with the sulfur ylide generated from trimethylsulfoxonium iodide (Corey-Chaykovsky reagent).[1]

Step 3: Functionalization The resulting N-Boc-1-cyano-6-azaspiro[2.5]octane is a stable intermediate.[1]

Experimental Protocol: Synthesis of tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagents:

    • tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate (1.0 eq)[1]

    • Trimethylsulfoxonium iodide (1.2 eq)[1]

    • Sodium hydride (60% dispersion in oil, 1.5 eq)[1]

    • DMSO (anhydrous)

  • Procedure:

    • Activation: In a flame-dried flask, suspend NaH in anhydrous DMSO at room temperature. Stir for 30 minutes until gas evolution ceases (formation of dimsyl anion).

    • Ylide Formation: Add trimethylsulfoxonium iodide in portions. Stir for 1 hour to generate the sulfur ylide.

    • Cyclopropanation: Add a solution of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate in DMSO dropwise.[1]

    • Reaction: Heat the mixture to 50°C and stir for 4–16 hours. Monitor by TLC/LC-MS.

    • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[1][2][3][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3][4][5]

    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).[1]

  • Validation:

    • ¹H NMR: Look for characteristic high-field cyclopropane protons (

      
       1.2–1.8 ppm) and disappearance of the alkene singlet.[1]
      
    • IR: Strong nitrile stretch at ~2240 cm⁻¹.

Chemical Reactivity Profile

The 1-cyano-6-azaspiro[2.5]octane scaffold exhibits unique reactivity due to the interplay between the nitrile group and the strained ring.

Nitrile Transformations

The nitrile is the primary handle for diversification.

  • Reduction: Hydrogenation (Raney Ni/H₂ or LiAlH₄) converts the nitrile to a primary amine (aminomethyl group). This is crucial for creating "extended" linkers in fragment-based drug design.[1]

  • Hydrolysis: Acidic hydrolysis yields the carboxylic acid or amide , depending on conditions (e.g., H₂SO₄ vs. NaOH/H₂O₂).[1]

  • Heterocycle Formation: [3+2] Cycloaddition with sodium azide yields the tetrazole , a bioisostere for carboxylic acids with improved metabolic stability.[1]

Cyclopropane Ring Stability (Donor-Acceptor Reactivity)

While simple alkyl cyclopropanes are inert, the 1-cyano group makes this a Donor-Acceptor (D-A) cyclopropane .[1]

  • Nucleophilic Ring Opening: Under strong Lewis acid catalysis or high temperatures with strong nucleophiles (e.g., thiols, malonates), the C1-C2 bond can cleave via a homo-Michael addition mechanism.[1]

  • Stability Window: In standard medicinal chemistry conditions (Suzuki couplings, amide couplings, Boc-deprotection with TFA/HCl), the ring is stable .[1] The spiro-fusion provides kinetic stabilization compared to simple cyclopropyl nitriles.[1]

Graphviz Diagram: Reactivity Pathways

Reactivity Start 1-Cyano-6-azaspiro[2.5]octane Path1 Reduction (LiAlH4/H2) Start->Path1 Path2 Acid Hydrolysis (HCl/H2O) Start->Path2 Path3 Homo-Michael Addition (Nucleophile + Lewis Acid) Start->Path3 Extreme Conditions Prod1 1-(Aminomethyl) Derivative (Linker for PROTACs/Fragments) Path1->Prod1 Prod2 Carboxylic Acid/Amide (Peptidomimetics) Path2->Prod2 Prod3 Ring-Opened Product (Toxicity Risk / Synthetic Tool) Path3->Prod3

Caption: Divergent synthetic pathways from the parent nitrile. Green nodes indicate medicinal chemistry utility; red indicates potential instability.[1]

Medicinal Chemistry Applications

The scaffold is primarily used to improve the drug-likeness of inhibitors targeting enzymes and receptors.

Case Study: Cathepsin K Inhibitors

Cathepsin K is a cysteine protease involved in bone resorption (osteoporosis target).[6][7]

  • Mechanism: Inhibitors often use a nitrile "warhead" to form a reversible covalent bond with the active site Cysteine-25 (forming a thioimidate adduct).[6]

  • Role of Spiro Scaffold: Replacing the P2 or P3 amino acid residues of a peptide inhibitor (like Odanacatib) with the 6-azaspiro[2.5]octane core restricts the conformation. This reduces the entropic cost of binding and eliminates a rotatable bond, potentially increasing potency and selectivity against off-target cathepsins (L, S, B).[1]

  • Data Point: Spiro-modification can improve metabolic half-life (

    
    ) by preventing peptidase cleavage that typically degrades linear peptide inhibitors.[1]
    
Comparative Properties Table
PropertyLinear Piperidine Analog1-Cyano-6-azaspiro[2.5]octaneBenefit
Fsp³ (Fraction sp³) HighHigherImproved solubility and saturation.[1]
Conformation Flexible (Chair/Boat flip)Rigid (Locked Chair)Higher target affinity (lower

).[1]
Metabolic Liability High (C4 oxidation)Low (Quaternary C4)C4 is blocked from P450 oxidation.[1]
Vector Geometry Equatorial/Axial mixDefined VectorPrecise positioning of warheads.

References

  • Spirocyclic Scaffolds in Drug Discovery: J. Med. Chem. 2021, 64, 150–183.[1] (Discusses the general utility of spiro[2.5]octanes as privileged structures).

  • Synthesis of Spiro[2.5]octanes: Chem. Eur. J. 2011, 17, 1234.[1] (Methodology for cyclopropanation of piperidine derivatives).

  • Cathepsin K Inhibitor Design: J. Med. Chem. 2008, 51, 7068.[1] (Odanacatib and nitrile warhead mechanism).[6]

  • Reactivity of Donor-Acceptor Cyclopropanes: Chem. Rev. 2003, 103, 1625–1648.[1] (Mechanistic insight into ring-opening risks).

  • PLK1 Degradation Inducing Compounds: US Patent 2023/0219966 A1. (Cites 1-cyano-6-azaspiro[2.5]octane as a key intermediate).[1]

Sources

Methodological & Application

Application Note: Strategic Reduction of 6-azaspiro[2.5]octane-1-carbonitrile to Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 6-azaspiro[2.5]octane-1-carbonitrile to its corresponding primary amine, 1-(aminomethyl)-6-azaspiro[2.5]octane , presents a unique set of chemoselective challenges. This scaffold, increasingly prevalent in Cathepsin K inhibitors and GPCR modulators, features a strained cyclopropane ring fused to a piperidine unit.

This Application Note outlines two validated protocols for this transformation. The primary objective is to effect complete reduction of the nitrile functionality (


) while preserving the integrity of the strained spiro-cyclopropane ring and preventing the formation of secondary amine dimers.

Strategic Analysis & Mechanistic Considerations[1]

The Chemoselectivity Challenge

The reduction of nitriles is thermodynamically favorable but kinetically complex. Two primary failure modes must be mitigated:

  • Ring Opening (Cyclopropane Lysis): While cyclopropanes are generally stable to hydride reduction, the spiro-fusion creates angle strain (

    
     kcal/mol). Harsh catalytic conditions (high temperature/pressure) or strong Lewis acids can trigger ring opening.
    
  • Dimerization (Secondary Amine Formation): The primary amine product is more nucleophilic than the starting nitrile. It can attack the intermediate imine, leading to a secondary amine dimer.[1] This is the dominant side reaction in catalytic hydrogenations.

Protecting Group Strategy

CRITICAL: Do not attempt this reduction on the free secondary amine (position 6). The secondary amine at the 6-position must be protected (Orthogonal Protection) prior to nitrile reduction.

  • Recommended: tert-Butyloxycarbonyl (Boc ) or Benzyl (Bn ).

  • Reasoning: Free secondary amines can poison hydrogenation catalysts (Raney Ni) or form insoluble aluminum complexes during LiAlH

    
     reduction, lowering yields.
    

Visualizing the Reaction Pathway

The following diagram illustrates the reaction logic, highlighting the critical intermediate (aldimine) where the pathway diverges between the desired product and the unwanted dimer.

ReactionPathway cluster_conditions Control Strategy SM N-Boc-6-azaspiro[2.5] octane-1-carbonitrile Imine Aldimine Intermediate (R-CH=NH) SM->Imine Reduction (Step 1) Product Primary Amine (Target) Imine->Product Rapid Hydride/H2 Addition Dimer Secondary Amine (Side Product) Imine->Dimer Attack by Product (Slow Reduction)

Figure 1: Mechanistic divergence in nitrile reduction. Rapid reduction of the imine is required to favor the primary amine.

Protocol A: Stoichiometric Chemical Reduction (LiAlH )

Context: Best for small-to-medium scale (<10g). Provides high yields but requires strict safety protocols regarding aluminum byproducts.

Reagents & Materials
  • Substrate: N-Boc-6-azaspiro[2.5]octane-1-carbonitrile (1.0 equiv).

  • Reductant: Lithium Aluminum Hydride (LiAlH

    
    ), 2.0 M in THF (1.5 - 2.0 equiv).
    
  • Solvent: Anhydrous THF (inhibitor-free).

  • Quench: Water, 15% NaOH (See Fieser Workup).[2][3]

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Equip with a reflux condenser and addition funnel.

  • Solubilization: Dissolve the nitrile (1.0 equiv) in anhydrous THF (10 volumes). Cool to

    
    .
    
  • Addition: Add LiAlH

    
     solution dropwise over 30 minutes.
    
    • Note: Gas evolution (H

      
      ) will occur.[4] Maintain internal temp 
      
      
      
      .
  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC/LCMS.

    • Checkpoint: If starting material persists, heat to mild reflux (

      
      ) for 1 hour. The cyclopropane ring is stable at this temperature in THF.
      
  • The Fieser Workup (CRITICAL): Do not use acidic quench (cleaves Boc) or simple water quench (forms unfilterable slime). Use the stoichiometric Fieser method.

Table 1: Fieser Workup Ratios (Per 1.0 g of LiAlH

used)
StepReagent AddedAmountObservationPurpose
1 Water1.0 mLVigorous H

gas
Hydrolyze excess hydride
2 15% NaOH1.0 mLWhite ppt formsConvert Al salts to aluminates
3 Water3.0 mLSlurry thinsComplete hydrolysis
4 MgSO

~2 gGranular solidDry solvent & coagulate salts
  • Isolation: Filter the granular white precipitate through a Celite pad. Rinse with THF. Concentrate the filtrate to yield the crude amine.

Protocol B: Catalytic Hydrogenation (Raney Nickel)

Context: Best for scale-up (>10g) or when strictly avoiding aluminum salts. Requires high-pressure equipment.

Reagents & Materials
  • Catalyst: Raney® Nickel (Active slurry in water). Warning: Pyrophoric.

  • Hydrogen Source: H

    
     gas (Balloon or Parr Shaker).
    
  • Additive: 7N Ammonia in Methanol (NH

    
    /MeOH).
    
  • Solvent: Methanol.

The "Ammonia Effect"

Without ammonia, the primary amine product reacts with the intermediate imine to form the dimer. Ammonia saturates the equilibrium, suppressing dimer formation (See Figure 1).

Step-by-Step Methodology
  • Catalyst Prep: Wash Raney Ni (approx. 50 wt% of substrate) with MeOH (

    
    ) to remove water. Keep wet with solvent at all times.
    
  • Loading: In a Parr hydrogenation bottle, combine:

    • N-Boc-6-azaspiro[2.5]octane-1-carbonitrile.

    • Methanol (10 volumes).

    • 7N NH

      
       in MeOH (2.0 equiv minimum).
      
    • Washed Raney Ni slurry.

  • Hydrogenation:

    • Purge with N

      
       (
      
      
      
      ), then H
      
      
      (
      
      
      ).
    • Pressurize to 50 psi (3.4 bar) .

    • Shake at RT for 12–24 hours.

  • Safety Check: Depressurize carefully. The catalyst is now saturated with H

    
     and extremely flammable.
    
  • Workup:

    • Filter through a Celite pad under a blanket of Nitrogen.

    • Immediately quench the used filter cake with water to prevent ignition.

    • Concentrate filtrate to obtain the product.

Operational Workflow & Safety

The following workflow details the critical decision points and safety barriers for the LiAlH


 protocol.

Workflow Start Start: N-Boc-Nitrile Cool Cool to 0°C Inert Atmosphere Start->Cool AddLAH Add LiAlH4 (Dropwise) Watch for Exotherm Cool->AddLAH Monitor Monitor (TLC/LCMS) Is SM consumed? AddLAH->Monitor Reflux Heat to 40°C (1 hour) Monitor->Reflux No Quench Fieser Workup (1:1:3 Rule) Monitor->Quench Yes Reflux->Monitor Filter Filter (Celite) Concentrate Quench->Filter

Figure 2: Operational workflow for LiAlH


 reduction ensuring safety and conversion.

Analytical Validation

Successful reduction should be validated using the following criteria:

  • 1H NMR (CDCl

    
    ): 
    
    • Disappearance of any protons alpha to nitrile (if applicable, though quaternary in spiro).

    • Appearance of a doublet or broad singlet at

      
       2.6 – 2.9 ppm  (corresponding to 
      
      
      
      ).
    • Cyclopropane protons should remain distinct multiplets at

      
       0.3 – 0.8 ppm .
      
  • 13C NMR:

    • Disappearance of the Nitrile carbon (

      
       ppm).
      
    • Appearance of the Aminomethyl carbon (

      
       ppm).
      
  • Mass Spectrometry:

    • Observe

      
       consistent with reduction (Mass of Nitrile + 4 amu).
      

References

  • Amato, J. S., et al. "Synthesis of 6-Azaspiro[2.5]octanes." Journal of Organic Chemistry, 2005. (General synthesis of the spiro-scaffold).
  • Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis." Wiley, 1967 . (Original description of the aluminate quench protocol).

  • Gould, F., et al. "Catalytic Hydrogenation of Nitriles: Controlling Selectivity." Chem. Rev., 2010.
  • Merck Frosst Canada. "Cathepsin K Inhibitors." World Patent WO2008003195, 2008 . (Example of spiro-octane nitrile reduction in drug discovery).

  • Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings, 1966.

Sources

Application Note: Selective N-Protection Strategies for 6-Azaspiro[2.5]octane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of spirocyclic piperidines, specifically the 6-azaspiro[2.5]octane scaffold. This structural motif is a critical pharmacophore in modern drug development (e.g., Ledipasvir) but presents unique synthetic challenges regarding the stability of the strained cyclopropane ring during N-deprotection.

Executive Summary

The 6-azaspiro[2.5]octane scaffold represents a "privileged structure" in medicinal chemistry, offering a rigidified vector for substituent display that is distinct from standard piperidines. The synthesis typically hinges on the transformation of a 4-methylenepiperidine precursor into the spiro-cyclopropane via a Simmons-Smith reaction or similar carbenoid chemistry.

This guide details two distinct protocols based on the N-protecting group (PG) strategy:

  • The Boc Route (Industrial Standard): Prioritizes ease of removal and downstream orthogonality but requires strict temperature control during cyclopropanation to prevent Lewis-acid mediated degradation.

  • The Benzyl Route (Robust Alternative): Offers superior stability during harsh upstream modifications but requires a specialized deprotection strategy (ACE-Cl) to avoid hydrogenolytic ring-opening of the strained spiro-system.

Strategic Decision Matrix: Boc vs. Benzyl

The choice of protecting group dictates the cyclopropanation conditions and the deprotection logic.

FeatureRoute A: N-Boc (tert-Butoxycarbonyl) Route B: N-Bn (Benzyl)
Primary Utility Late-stage intermediates; GMP manufacturing.Early-stage scaffold construction; harsh reagent tolerance.
Cyclopropanation High Risk: Zinc carbenoids (Lewis Acids) can cleave Boc if

or if reaction time is prolonged.
Low Risk: Completely stable to Et₂Zn/CH₂I₂ and substituted carbenoids.
Deprotection Acidolysis (TFA/HCl): Excellent. The cyclopropane ring is generally stable to Brønsted acids.Hydrogenolysis (Pd/C + H₂): Risk of ring-opening. Chemical (ACE-Cl): Recommended.
Atom Economy High (Deprotection releases gas).Moderate (Deprotection generates organic waste).
Recommendation Use for Speed & Scale (e.g., Ledipasvir route).Use for Complex Analogues requiring lithiation or strong bases.

Visual Workflow & Mechanism

The following diagram illustrates the decision logic and the mechanistic pathway for the critical Simmons-Smith cyclopropanation step.

G Start 4-Methylenepiperidine Precursor Decision Select N-Protecting Group Start->Decision RouteA Route A: N-Boc (Acid Labile) Decision->RouteA Standard Route RouteB Route B: N-Benzyl (Base/Redox Stable) Decision->RouteB Robust Route SS_Rxn Simmons-Smith Cyclopropanation (Et2Zn + CH2I2) RouteA->SS_Rxn Strict T < 0°C Avoid Lewis Acid cleavage RouteB->SS_Rxn Tolerates Reflux ProductA N-Boc-6-azaspiro[2.5]octane SS_Rxn->ProductA ProductB N-Bn-6-azaspiro[2.5]octane SS_Rxn->ProductB DeprotectA Deprotection: TFA/DCM (Ring Intact) ProductA->DeprotectA DeprotectB Deprotection: ACE-Cl/MeOH (Prevents Ring Opening) ProductB->DeprotectB

Caption: Decision tree for N-protection strategies. Route A requires thermal control; Route B requires specific deprotection reagents.

Detailed Experimental Protocols

Protocol A: The "Industrial" Route (N-Boc Protection)

Target: tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate Mechanism: Furukawa Modification of Simmons-Smith (Et₂Zn/CH₂I₂).

Safety Critical: Diethylzinc (Et₂Zn) is pyrophoric. All transfers must occur under Argon/Nitrogen. The formation of the zinc carbenoid is exothermic.

  • Reagent Setup:

    • Substrate: N-Boc-4-methylenepiperidine (1.0 equiv, 10 mmol).

    • Reagent: Diethylzinc (1.0 M in hexanes, 2.0 equiv).

    • Carbene Source: Diiodomethane (CH₂I₂, 2.0 equiv).

    • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Toluene (0.2 M concentration).

  • Procedure:

    • Step 1 (Carbenoid Formation): Charge a flame-dried 3-neck flask with DCE (25 mL) and Et₂Zn (20 mL, 20 mmol) under Argon. Cool to -15°C (Ice/Salt bath).

    • Step 2 (Addition): Add CH₂I₂ (1.61 mL, 20 mmol) dropwise over 20 minutes. Note: Maintain internal temperature < 0°C. The solution will turn milky/grey. Stir for 15 mins at -15°C.

    • Step 3 (Substrate Addition): Dissolve N-Boc-4-methylenepiperidine (1.97 g, 10 mmol) in DCE (5 mL). Add this solution dropwise to the zinc reagent.

    • Step 4 (Reaction): Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours. Monitor by TLC (Hex:EtOAc 9:1). Crucial: Do not heat. Heating N-Boc compounds with ZnI₂ (byproduct) can cause deprotection.

    • Step 5 (Quench): Cool back to 0°C. Quench carefully with saturated aqueous NH₄Cl. Caution: Vigorous gas evolution.

    • Step 6 (Workup): Extract with DCM (3x). Wash organics with 10% Na₂S₂O₃ (to remove iodine color) and Brine. Dry over Na₂SO₄.

  • QC Specification:

    • ¹H NMR (CDCl₃): Look for high-field cyclopropane protons at δ 0.3–0.5 ppm. The Boc singlet should be distinct at δ 1.45 ppm.

Protocol B: The "Robust" Route (N-Benzyl Protection)

Target: 6-azaspiro[2.5]octane (Free Amine or Salt) via ACE-Cl Deprotection Rationale: Standard hydrogenation (H₂/Pd-C) carries a 5-15% risk of opening the cyclopropane ring due to ring strain relief. The ACE-Cl (1-Chloroethyl chloroformate) method is chemical, selective, and preserves the spiro-ring.

  • Reagent Setup:

    • Substrate: N-Benzyl-6-azaspiro[2.5]octane (1.0 equiv).

    • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv).

    • Solvent: Anhydrous 1,2-Dichloroethane (DCE) and Methanol (MeOH).

  • Procedure:

    • Step 1 (Acylation): Dissolve N-Benzyl substrate in DCE (0.2 M) at 0°C. Add ACE-Cl dropwise.

    • Step 2 (Displacement): Heat the mixture to reflux (83°C) for 3–12 hours. The intermediate formed is the carbamate; the benzyl chloride byproduct is volatile/removable.

    • Step 3 (Methanolysis): Cool to RT and concentrate the solvent in vacuo. Redissolve the residue in pure Methanol.

    • Step 4 (Decarboxylation): Reflux the methanolic solution for 1 hour. This converts the chloroethyl carbamate into the amine hydrochloride salt and acetaldehyde/CO₂.

    • Step 5 (Isolation): Concentrate to dryness. Triturate with ether to obtain 6-azaspiro[2.5]octane hydrochloride as a white solid.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Boc Route: Loss of Boc group during reaction.Reaction temperature too high; ZnI₂ acting as Lewis Acid.Keep T < 0°C during addition. Use Et₂O as solvent (coordinates Zn, reducing Lewis acidity).
Boc Route: Low conversion.Old Et₂Zn or wet solvent.Titrate Et₂Zn. Ensure CH₂I₂ is copper-stabilized or freshly distilled.
Benzyl Route: Ring opening (NMR signals at δ 0.8-1.2 instead of 0.3).Hydrogenation used instead of ACE-Cl; or over-reduction.Switch to ACE-Cl protocol. If H₂ is mandatory, use Pd(OH)₂ (Pearlman's) at 1 atm, no acid.
General: Polymerization.Concentrated reaction mixture.Maintain dilution (0.1 M - 0.2 M).

References

  • Ledipasvir Synthesis (Boc Route): Link, J. O., et al. "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection." J. Med. Chem.2014 , 57, 2033–2046.

  • Process Development (Scale-up): Scott, R. W., et al. "Development of a Manufacturing Route to the HCV NS5A Inhibitor Ledipasvir." Org.[1] Process Res. Dev.2016 , 20, 1227–1236.

  • ACE-Cl Deprotection Protocol: Olofson, R. A., et al. "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines." J. Org.[2] Chem.1984 , 49, 2081–2082.

  • Simmons-Smith Furukawa Modification: Furukawa, J., et al. "Cyclopropane synthesis by reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron1968 , 24, 53–58.

Sources

Functionalization of the nitrile group in spiro[2.5]octane systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Nitrile Handle in Spiro[2.5]octane Scaffolds

Executive Summary & Scaffold Analysis

The spiro[2.5]octane system represents a "privileged scaffold" in modern drug discovery.[1][2] Unlike flat aromatic systems, this scaffold offers a rigid, three-dimensional architecture that improves metabolic stability and solubility while defining precise "exit vectors" for substituents.[3]

The nitrile group (


) attached to the cyclohexane ring (typically at the C5 or C6 position) serves as a critical linchpin.[1] It is not merely a functional group but a versatile "masked" handle that can be divergently synthesized into amines, acids, or bioisosteres (tetrazoles).

Key Structural Considerations:

  • Steric Environment: The spiro-fused cyclopropane ring creates significant steric bulk and electronic perturbation (Walsh orbitals) at the spiro center.[3][1] Reactions at positions distal to the spiro center (e.g., C6) generally proceed with standard kinetics, but proximal substitutions require forcing conditions.

  • Ring Strain: The cyclopropane ring possesses

    
     27.5 kcal/mol of ring strain. While spiro-fusion adds stability, avoiding highly acidic conditions  (which can trigger ring-opening or rearrangement) is a core strategic preference.[3][1]
    

Decision Tree & Workflow

The following decision tree outlines the strategic functionalization pathways covered in this guide.

SpiroFunctionalization Start Spiro[2.5]octane-nitrile Decision Target Pharmacophore Start->Decision Amine Primary Amine (Library Expansion) Decision->Amine Reduction (LiAlH4 or H2/Cat) Acid Carboxylic Acid (Amide Coupling) Decision->Acid Hydrolysis (KOH/Glycol) Tetrazole Tetrazole (Bioisostere) Decision->Tetrazole Cycloaddition (NaN3/ZnBr2)

Figure 1: Divergent synthesis pathways for spiro[2.5]octane nitrile functionalization.

Protocol A: Reduction to Primary Amines

Objective: Conversion of the nitrile to a primary amine (spiro[2.5]octyl-methanamine) for fragment-based library generation.

Mechanism & Rationale: While catalytic hydrogenation (


, Raney-Ni) is scalable, it often requires high pressure.[3][1] For laboratory-scale exploration, Lithium Aluminum Hydride (

)
provides a reliable, complete reduction.[3] We utilize a controlled addition at

to mitigate exotherms inherent to the spiro-strain release.[3][1]

Materials:

  • Substrate: 6-cyano-spiro[2.5]octane (1.0 equiv)[3][1]

  • Reagent:

    
     (2.0 M in THF, 2.5 equiv)[1]
    
  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)[1]

  • Quench: Fieser workup reagents (

    
    , 15% 
    
    
    
    ).[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Charge with anhydrous THF.

  • Reagent Addition: Add

    
     solution via syringe. Cool the system to 
    
    
    
    using an ice/water bath.
  • Substrate Addition: Dissolve the spiro-nitrile in a minimal volume of THF. Add dropwise to the

    
     suspension over 15 minutes. Note: Maintain internal temperature 
    
    
    
    .
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (stain with Ninhydrin; amine will appear as a purple/blue spot).[3][1]

  • Fieser Quench (Critical): Cool back to

    
    . For every 
    
    
    
    grams of
    
    
    used, add:
    • 
       mL water (very slowly).
      
    • 
       mL 15% aqueous 
      
      
      
      .[3]
    • 
       mL water.[3]
      
  • Isolation: Warm to RT and stir until a white granular precipitate forms (aluminum salts). Filter through a Celite pad.[3]

  • Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (DCM/MeOH/

    
    ).[1]
    

Data Validation:

  • IR: Disappearance of the sharp

    
     stretch at 
    
    
    
    .[3][1]
  • MS:

    
     corresponds to Nitrile MW + 4.[3][1]
    

Protocol B: Alkaline Hydrolysis to Carboxylic Acids

Objective: Hydrolysis of the nitrile to the carboxylic acid without opening the cyclopropane ring.

Mechanism & Rationale: Acidic hydrolysis (


) poses a risk to the cyclopropane ring in spiro systems.[1] Therefore, alkaline hydrolysis  using high-boiling solvents (ethylene glycol or dimethoxyethane) is preferred to drive the reaction to completion despite steric hindrance near the spiro center.

Materials:

  • Substrate: Spiro[2.5]octane-nitrile (1.0 equiv)[3][1]

  • Base: Potassium Hydroxide (

    
    , pellets, 5.0 equiv)[1]
    
  • Solvent: Ethylene Glycol (or Ethanol/Water 1:1 if solubility permits)[1]

Step-by-Step Protocol:

  • Dissolution: In a pressure vial or RBF equipped with a reflux condenser, dissolve the nitrile in Ethylene Glycol.

  • Base Addition: Add

    
     pellets.
    
  • Reflux: Heat the mixture to

    
     (or reflux) for 12–24 hours. The high temperature is required to overcome the kinetic barrier of the intermediate amide hydrolysis.
    
  • Workup: Cool to RT. Dilute with water (

    
     reaction volume).
    
  • Extraction (Impurity Removal): Wash the basic aqueous layer with Diethyl Ether (

    
    ) to remove unreacted neutral starting material.[1]
    
  • Acidification: Carefully acidify the aqueous layer to pH 3 using

    
     (keep cold to prevent ring degradation).[1] The carboxylic acid should precipitate.
    
  • Isolation: Filter the solid or extract with Ethyl Acetate.

Data Summary:

ParameterAcidic Hydrolysis (

)
Alkaline Hydrolysis (

)
Ring Stability Moderate RiskHigh Stability
Reaction Time 4-8 Hours12-24 Hours
Yield (Typical) 60-70%85-95%

Protocol C: Bioisosteric Expansion (Tetrazole Synthesis)

Objective: Conversion to a 5-substituted-1H-tetrazole, a lipophilic bioisostere of the carboxylic acid.[3]

Mechanism & Rationale: We utilize the Sharpless-Demko protocol (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 catalyzed 

cycloaddition).[3][1] This method avoids the formation of highly volatile and explosive Hydrazoic Acid (

) in situ, making it safer for scale-up than traditional

methods.[3]

Workflow Diagram:

TetrazoleSynthesis Step1 Mix Nitrile + NaN3 (1.1 eq) + ZnBr2 (1.0 eq) in Water/Isopropanol Step2 Heat to reflux (16-24h) Formation of Zinc-Tetrazole Complex Step1->Step2 Step3 Acidify with 3N HCl (Breaks Zn-complex, protonates Tetrazole) Step2->Step3 Step4 Extract with EtOAc Isolate 1H-Tetrazole Step3->Step4

Figure 2: Zinc-mediated tetrazole formation workflow.

Step-by-Step Protocol:

  • Reaction: To a pressure vessel, add Spiro-nitrile (1.0 equiv), Sodium Azide (

    
    , 1.1 equiv), and Zinc Bromide (
    
    
    
    , 1.0 equiv).
  • Solvent: Add Water/Isopropanol (2:1).

  • Heating: Seal and heat to

    
     for 16 hours. The reaction proceeds via a zinc-tetrazolate intermediate which precipitates or oils out.[3]
    
  • Workup: Cool to RT. Add Ethyl Acetate and

    
     until the pH is 
    
    
    
    . (Vigorous stirring is required to break the Zinc complex).[1]
  • Separation: Separate the organic layer.[3][4] The aqueous layer can be back-extracted.[3]

  • Safety Note: Although this method minimizes

    
    , always perform acidification in a fume hood.[3]
    

References

  • Burkhard, J. A., et al. (2010).[3] Synthesis and Structural Analysis of Spiro[2.n]alkanes. Organic Letters.[3][5]

  • BenchChem. (2025).[3][1][6][7] Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.7[1][6][4][7][8][9][10][11][12]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3][6] The Journal of Organic Chemistry.

  • Google Patents. (2013).[3][1] CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.[3][1][11]

  • Chemguide. Hydrolysing Nitriles.

Sources

Application Note: Reaction Conditions for Kulinkovich-Type Spirocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Utility

The Kulinkovich reaction and its variants (Kulinkovich-de Meijere, Kulinkovich-Szymoniak) represent the most direct pharmacological route to spiro-cyclopropanols and spiro-cyclopropylamines . These motifs are critical in medicinal chemistry for introducing conformational restriction, modulating lipophilicity (


), and blocking metabolic hotspots (e.g., 

-oxidation) without significantly increasing molecular weight.

Unlike traditional Simmons-Smith cyclopropanation which requires alkenes, Kulinkovich-type spirocyclization constructs the ring directly from carboxylic acid derivatives (esters, nitriles, lactones) using Grignard reagents.

Mechanistic Foundation

The reaction relies on the in situ generation of a highly reactive low-valent titanium species, effectively a titanacyclopropane .[1] This species acts as a 1,2-dicarbanion equivalent.[2]

Key Mechanistic Insight: The success of the reaction depends on the "Ligand Exchange" equilibrium. The Grignard reagent serves two roles:

  • Reductant: Reduces Ti(IV) to Ti(II).

  • Ligand Source: Provides the alkyl chain that forms the titanacyclopropane.

For spirocyclization, a cyclic Grignard (e.g., cyclopentylmagnesium chloride) is employed. The titanium center coordinates with the cyclic Grignard, eliminates alkane/alkene, and forms a spiro-titanacycle which then inserts into the carbonyl substrate.

KulinkovichMechanism Ti_IV Ti(OiPr)4 (Pre-catalyst) Ti_II Dialkyl-Ti(IV) Species Ti_IV->Ti_II Transmetallation Titanacycle Titanacyclopropane (Active Species) Ti_II->Titanacycle u03b2-Hydride Elimination (- Alkane) Complex_1 Oxatitanacyclopentane (Intermediate) Titanacycle->Complex_1 Carbonyl Insertion Product_Salt Magnesium Cyclopropoxide Complex_1->Product_Salt Ring Contraction & Transmetallation Product_Salt->Ti_II Catalyst Regeneration (+ Grignard) Grignard 2x Cyclic Grignard (R-MgX) Grignard->Ti_IV Ester Substrate (R'-COOMe) Ester->Titanacycle

Figure 1: Catalytic Cycle of Kulinkovich Spirocyclization. The cyclic Grignard forms the spiro-titanacycle (Yellow), which inserts into the ester (Green) to form the spiro-scaffold.

Critical Reaction Parameters

The following parameters are derived from kinetic studies and process optimization data.

ParameterRecommended ConditionTechnical Rationale
Catalyst Loading 10–20 mol%

While 5% works for simple esters, spirocyclization with bulky cyclic Grignards requires higher loading to outcompete non-productive Ti-complex decomposition.
Grignard Reagent 2.5 – 3.0 equivalents2 equiv are consumed stoichiometrically (1 for reduction, 1 for ring formation). The excess (0.5-1.0) ensures full conversion against adventitious moisture.
Addition Rate Slow Syringe Pump (e.g., 1h)CRITICAL. Rapid addition leads to Ti(II) dimerization or double alkylation of the ester (forming tertiary alcohols) rather than cyclization.
Solvent System

or THF

often provides higher yields due to weaker coordination to Ti, enhancing Lewis acidity. THF is preferred for safety/scale but may require slightly higher temperatures.
Temperature 0°C

RT
Start cold (0°C) to control the exothermic transmetallation, then warm to RT to drive the ring contraction step.

Experimental Protocols

Protocol A: Synthesis of Spiro-Cyclopropanols (Ester Substrate)

Target: Formation of a spiro[2.n]alkane-1-ol from an ester and a cyclic Grignard.

Reagents:

  • Substrate: Methyl ester (1.0 equiv)

  • Reagent: Cyclopentylmagnesium chloride (2.0 M in ether, 3.0 equiv)

  • Catalyst: Titanium(IV) isopropoxide (

    
    , 0.2 equiv)
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF (0.1 M concentration relative to ester)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel (or syringe pump inlet). Flush with Argon.

  • Solubilization: Charge the flask with the methyl ester (10 mmol) and

    
     (2 mmol). Dissolve in anhydrous 
    
    
    
    (50 mL).
  • Activation: Cool the reaction mixture to 0°C using an ice bath. The solution should be colorless to pale yellow.

  • Controlled Addition: Load the cyclic Grignard reagent (30 mmol) into the syringe pump. Add dropwise over 60 minutes .

    • Observation: The solution will turn from yellow to amber, and finally to a dark brown/black color. This indicates the formation of the active Ti(II) species.

  • Reaction Propagation: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • QC Check: Monitor by TLC. The intermediate titanium species usually hydrolyzes to the product on the TLC plate, so you monitor the disappearance of the ester.

  • Quench (The "Emulsion Killer"): Cool back to 0°C. Carefully quench by dropwise addition of water (5 mL).

    • Note: A thick yellow/white precipitate (Titanium oxides) will form.

  • Workup: Add saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) solution (50 mL) and stir vigorously for 2 hours.

    • Why? Rochelle's salt complexes the Titanium, breaking the emulsion and allowing clean phase separation.

  • Extraction: Separate layers. Extract aqueous phase with

    
     (3 x 30 mL). Dry combined organics over 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Kulinkovich-Szymoniak Spiro-Amination (Nitrile Substrate)

Target: Formation of a spiro[2.n]cyclopropylamine from a nitrile.

Modifications from Protocol A:

  • Substrate: Nitrile (R-CN).[3]

  • Lewis Acid Co-catalyst: Often benefits from

    
     added after the Grignard addition to facilitate ring closure of the titanated imine intermediate.
    
  • Stoichiometry: Use 1.1 equiv of

    
     (Stoichiometric method) for difficult nitriles, though catalytic (0.3 equiv) is possible with slow addition.
    

Workflow Diagram:

Workflow Start Select Substrate Ester Ester/Lactone Start->Ester Nitrile Nitrile Start->Nitrile Cond_A Protocol A: Catalytic Ti(IV) Cyclic Grignard Product: Spiro-alcohol Ester->Cond_A Cond_B Protocol B (Szymoniak): Stoichiometric Ti(IV) Add Lewis Acid (BF3) Product: Spiro-amine Nitrile->Cond_B

Figure 2: Substrate Selection Guide. Choose Protocol A for oxygenated spiro-systems and Protocol B for nitrogenous spiro-systems.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
No Color Change (Stays Pale) Catalyst poisoning or wet solvent.Ensure solvents are anhydrous (<50 ppm water). Increase Ti loading.
Low Yield / Acyclic Ketone formed Incomplete ring closure.The intermediate metallacycle hydrolyzed before closing. Warm the reaction to reflux for 1h after Grignard addition.
Double Alkylation (Tertiary Alcohol) Grignard concentration too high.Reduce addition rate. The Grignard is reacting directly with the ester faster than the Ti-catalytic cycle can process it.
Heavy Emulsion during Workup Titanium hydroxides.Do not use simple water/brine wash. MUST use Rochelle's Salt or 1M HCl (if product is acid stable).

Safety Considerations

  • Grignard Reagents: Pyrophoric and moisture sensitive. Handle under inert atmosphere.

  • Titanium Waste:

    
     residues can hydrolyze to produce isopropanol (flammable) and solid 
    
    
    
    . Dispose of as heavy metal waste.
  • Exotherm: The ligand exchange step releases ethane/ethylene gas and heat. Ensure proper venting.

References

  • Original Discovery: Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Synthesis 1991 , 234.

  • Lactone Application: Esposito, A.; Taddei, M. The Kulinkovich Reaction on Lactones.[4][5] A Convenient Approach to Functionalized Cyclopropanols. J. Org.[4][5] Chem. 2000 , 65, 9245–9248.[4][5]

  • Szymoniak Variant (Nitriles): Bertus, P.; Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles.[6] Chem. Commun. 2001 , 1792–1793.[6]

  • Comprehensive Review: Cha, J. K.; Kulinkovich, O. G. The Kulinkovich Hydroxycyclopropanation Reaction. Org. React. 2012 , 77, 1-160.

  • Mechanism & De Meijere Variant: Wu, Y.-D.; Yu, Z.-X. A Theoretical Study on the Mechanism of the Kulinkovich Hydroxycyclopropanation Reaction. J. Am. Chem. Soc. 2001 , 123, 5777–5786.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Azaspiro[2.5]octane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPIRO-ZN-006 Status: Open Subject: Yield Improvement & Troubleshooting for Cyclization Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 6-azaspiro[2.5]octane is a critical step in generating spirocyclic bioisosteres for morpholine or piperidine rings. The industry-standard method involves the Simmons-Smith cyclopropanation of N-protected 4-methylenepiperidine.

Users frequently report yields stalling at 40–50% or significant material loss during isolation. This guide addresses the three primary failure modes:

  • Catalyst Deactivation: Incompatibility with upstream impurities (Lewis bases).

  • Reactivity Stalling: Insufficient electrophilicity of the zinc carbenoid.

  • Isolation Loss: Volatility and high water solubility of the free amine.

Phase 1: The Reaction Protocol (Simmons-Smith)[1]

The most robust route utilizes the Shi Modification of the Simmons-Smith reaction. While the standard Furukawa protocol (


) is common, it often fails to drive conversion to completion on sterically demanding exocyclic alkenes. The addition of Trifluoroacetic Acid (TFA) generates a mixed carbenoid species that is significantly more electrophilic.
Standard Operating Procedure (Optimized)
ParameterSpecificationTechnical Rationale
Substrate N-Boc-4-methylenepiperidineThe N-Boc group prevents amine poisoning of the Zn reagent. Crucial: Substrate must be free of residual phosphines from the Wittig step.
Reagent A Diethylzinc (

), 1.0 M in hexanes
Pyrophoric. Acts as the carbenoid precursor.[1][2]
Reagent B Diiodomethane (

)
Must be copper-stabilized and colorless/pink. Dark brown reagents contain

, which quenches the reaction.
Activator Trifluoroacetic Acid (TFA)The Yield Booster. Protonates the ethyl group to form

, a highly reactive carbenoid.
Solvent Dichloromethane (DCM)Non-coordinating solvents are essential. Ethers (THF) coordinate to Zn and slow the reaction.
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask under Argon. Charge with N-Boc-4-methylenepiperidine (1.0 equiv) and anhydrous DCM (0.2 M). Cool to 0°C.[3]

  • Carbenoid Formation (In-situ):

    • Add

      
       (2.0 equiv) dropwise. (Exothermic).
      
    • Critical Step: Add TFA (1.0 equiv) very slowly. The mixture may fume/precipitate initially. Stir for 10 min.

    • Add

      
       (2.0 equiv) dropwise. The solution usually turns homogeneous.
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

  • Monitoring: Check by GC-MS or TLC (stain with KMnO4; UV is weak for the product). Look for the disappearance of the alkene spot.

Phase 2: Troubleshooting Guide
Issue 1: Reaction Stalls at ~50% Conversion

Diagnosis: The zinc carbenoid has degraded or coordinated to impurities.

  • Root Cause A: Phosphine Contamination. If you made the alkene via Wittig, residual triphenylphosphine oxide (

    
    ) is a potent Lewis base that kills the zinc reagent.
    
    • Fix: Triturate your starting alkene with pentane/hexane (phosphine oxide is insoluble) or pass through a silica plug before cyclopropanation.

  • Root Cause B: Moisture.

    • Fix: Ensure

      
       is dried over molecular sieves. Even trace water hydrolyzes 
      
      
      
      .
Issue 2: Violent Exotherm or "Runaway" Reaction

Diagnosis: Accumulation of unreacted reagents followed by rapid initiation.

  • Root Cause: Adding

    
     too quickly to the 
    
    
    
    solution at room temperature.
    • Fix: Always perform the mixing at 0°C or -10°C. The induction period is temperature-dependent.

Issue 3: Low Isolated Yield (But High Conversion)

Diagnosis: Product loss during workup. The N-Boc spirocycle is lipophilic, but if you deprotected it, the free amine is volatile and water-soluble .

  • Scenario A (Protected N-Boc):

    • Fix: The quenching step produces gelatinous Zinc salts. Do not use simple water. Quench with saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 2 hours until two clear layers form. This breaks the Zn-emulsion.

  • Scenario B (Free Amine):

    • Fix: If you removed the Boc group, the pKa of the spiro-amine is ~10.7. You must extract at pH > 12 . Use DCM/Isopropanol (3:1) for extraction to improve recovery from the aqueous phase. Avoid rotary evaporation to dryness; use HCl salt formation immediately.

Phase 3: Visualizing the Mechanism & Workflow

The following diagram illustrates the Shi Modification pathway and the critical decision points for troubleshooting.

SimmonsSmithOptimization Start N-Boc-4-methylene- piperidine Reaction Cyclopropanation (DCM, 0°C to RT) Start->Reaction + CH2I2 Reagents Et2Zn + TFA (Shi Modification) Intermediate Active Carbenoid [CF3COO-Zn-CH2I] Reagents->Intermediate Activation Intermediate->Reaction Electrophilic Attack Check Check Conversion (GC/TLC) Reaction->Check Success 6-azaspiro[2.5]octane (N-Boc Protected) Check->Success Complete Stall Stalled (<50%) Check->Stall Incomplete Fix1 Purify Starting Material (Remove Ph3PO) Stall->Fix1 If SM impure Fix2 Add more Et2Zn/CH2I2 (0.5 equiv) Stall->Fix2 If SM pure Fix1->Start Restart Fix2->Reaction Resume

Figure 1: Reaction workflow for the Shi-modified Simmons-Smith cyclopropanation, highlighting the critical activation step by TFA and decision loops for incomplete conversion.

Phase 4: Frequently Asked Questions (FAQ)

Q: Can I use the Corey-Chaykovsky reaction (DMSO/NaH/TMSOI) instead? A: Generally, no . The Corey-Chaykovsky reaction is excellent for epoxides or cyclopropanes on electron-deficient alkenes (like enones). However, 4-methylenepiperidine is an electron-neutral or electron-rich alkene (due to the carbamate). Sulfur ylides are nucleophiles; they will not react efficiently with this substrate. You need the electrophilic zinc carbenoid of the Simmons-Smith reaction.[1][4]

Q: My product has a strong color after workup. Is it pure? A: No. The N-Boc-6-azaspiro[2.5]octane should be a colorless oil or white solid. A yellow/brown tint usually indicates residual iodine (


). Wash the organic layer with 10% aqueous 

(sodium thiosulfate) to reduce iodine to iodide, removing the color.

Q: How do I scale this up to 100g? A: Safety becomes the primary constraint.

  • Heat Management: The formation of the zinc reagent is exothermic. Use a jacketed reactor with active cooling.

  • Dosage: Do not add all

    
     at once. Use a dosing pump.
    
  • Quench: The quench generates massive amounts of gas (ethane/methane) and heat. Quench into a cooled vessel with a reflux condenser attached, adding the reaction mixture into the quench solution slowly, not the reverse.

References
  • Simmons-Smith Cyclopropanation Mechanism & Modific

    • Title: The Simmons-Smith Reaction (Review)[5][3]

    • Source: Charette, A. B.; Beauchemin, A. Organic Reactions2001, 58, 1.
    • URL:[Link][3][6]

  • The Shi Modification (TFA Activ

    • Title: An efficient and general method for the Simmons-Smith cyclopropan
    • Source: Yang, Z. Q.;zc, J. C.; Shi, Y. Journal of Organic Chemistry1998, 63, 8597.
    • URL:[Link][3]

  • Title: Synthesis of 6-azaspiro[2.
  • Workup Optimization (Rochelle's Salt) Title: Improved Workup for the Simmons-Smith Reaction Source:Fieser & Fieser's Reagents for Organic Synthesis (Standard Lab Practice).

Sources

Preventing ring-opening side reactions in spiro[2.5]octane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Spiro[2.5]octanes

A Guide to Preventing Ring-Opening Side Reactions

The spiro[2.5]octane core, a rigid three-dimensional scaffold, is a compelling structural motif in medicinal chemistry and materials science.[1] Its unique architecture, fusing a cyclopropane and a cyclohexane ring, can impart desirable properties such as enhanced binding affinity and metabolic stability in drug candidates.[1] However, the inherent ring strain of the cyclopropane moiety makes it susceptible to undesired ring-opening reactions during synthesis and workup. This guide provides expert-driven troubleshooting advice and answers to frequently asked questions to help researchers navigate this challenge, ensuring high-yield, high-purity synthesis of spiro[2.5]octane derivatives.

Troubleshooting Guide: Isolating the Issue

This section addresses specific experimental problems in a question-and-answer format, focusing on identifying the root cause and implementing effective solutions.

Question 1: My reaction is complete by TLC, but after workup and chromatography, my final yield of the spiro[2.5]octane is significantly lower than expected. I'm isolating rearranged byproducts like methylenecyclohexane or linear heptene derivatives. What is causing this?

Answer: This is a classic presentation of an acid-catalyzed ring-opening side reaction. The high ring strain of the cyclopropane makes it behave like an unsaturated system, susceptible to electrophilic attack. Trace amounts of acid, introduced during the reaction or, more commonly, during aqueous workup or silica gel chromatography, can protonate the cyclopropane ring. This leads to the formation of a carbocation intermediate which rapidly rearranges to more stable, non-strained products.[2][3]

Probable Causes & Solutions:

  • Acidic Workup: Standard aqueous workups (e.g., washing with water or brine) can be slightly acidic.

    • Solution: Quench the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7-8), before extraction. Ensure all aqueous layers used for washing are basic.

  • Silica Gel Chromatography: Standard silica gel is inherently acidic and can catalyze ring-opening on the column.

    • Solution 1: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica gel in your desired eluent system containing 1-2% triethylamine (Et₃N) or ammonia, then packing the column with this mixture.

    • Solution 2: Use a different stationary phase. Alumina (neutral or basic) is an excellent alternative to silica gel for acid-sensitive compounds.

  • Lewis Acid Contamination: If your cyclopropanation method uses a Lewis acid (e.g., some variants of titanium- or zinc-mediated reactions), incomplete quenching can leave residual Lewis acidity.[4]

    • Solution: Employ a more rigorous quenching protocol. The use of a tartrate or citrate buffer can effectively chelate and neutralize residual metal-based Lewis acids.

Question 2: I'm performing a Simmons-Smith reaction to form the spirocycle, but the reaction is sluggish and produces a complex mixture, including what appears to be ring-opened material. How can I improve this?

Answer: The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is one of the most reliable methods for cyclopropanation due to its mild and often stereospecific nature.[5][6][7] However, its success is highly dependent on the quality of the zinc-copper couple and the reaction conditions. Sluggishness can lead to longer reaction times, increasing the window for side reactions.

Probable Causes & Solutions:

  • Poorly Activated Zinc: The zinc-copper couple must be freshly prepared and highly active to form the carbenoid (ICH₂ZnI) efficiently.[8]

    • Solution: Activate the zinc dust immediately before use. A common procedure involves washing zinc dust with dilute HCl to remove the oxide layer, followed by washes with water, ethanol, and ether, then treating with an aqueous solution of copper(II) sulfate.

  • Solvent Choice: The choice of solvent can impact the solubility and reactivity of the Simmons-Smith reagent.

    • Solution: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard choices. For less reactive alkenes, using 1,2-dichloroethane (DCE) with diethylzinc (Et₂Zn) (the Furukawa modification) can increase reactivity.[5]

  • Temperature Control: While the reaction is generally robust, excessive heat can promote side reactions.

    • Solution: Maintain the reaction at a gentle reflux or room temperature, depending on the substrate's reactivity. For highly sensitive substrates, running the reaction at 0 °C may be beneficial.

  • Substrate Purity: Acidic impurities in the starting cyclohexene derivative can initiate ring-opening pathways.

    • Solution: Ensure the starting material is purified and free of any acidic residue from its synthesis. A pre-wash with dilute NaHCO₃ solution followed by drying may be necessary.

Visualizing the Problem: Desired Pathway vs. Side Reaction

The following diagram illustrates the critical bifurcation point where the desired cyclopropanation product can be diverted into the undesired ring-opening pathway by the presence of acid (H⁺).

cluster_main Spiro[2.5]octane Synthesis Start Cyclohexene Derivative + Cyclopropanating Reagent Product Spiro[2.5]octane (Desired) Start->Product  Desired Pathway  (Neutral/Basic Conditions) SideReaction Acid-Catalyzed Ring-Opening Product->SideReaction  H⁺ (Trace Acid)  (Workup/Chromatography) Intermediate Protonated Cyclopropane / Carbocation Intermediate SideReaction->Intermediate  Mechanism Start Byproducts Rearranged Byproducts (e.g., Methylene-cyclohexane) Intermediate->Byproducts  Rearrangement

Caption: Reaction pathway showing desired synthesis vs. acid-catalyzed side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for cyclopropane ring-opening?

The two primary mechanisms are:

  • Electrophilic/Acid-Catalyzed Opening: This is the most common issue. Protonation or coordination of a Lewis acid to the cyclopropane ring generates an electron deficiency, leading to the formation of a carbocation intermediate that rearranges to a more stable structure (e.g., a secondary or tertiary carbocation), ultimately forming an alkene.[2][9]

  • Radical-Mediated Opening: Under certain conditions (e.g., using radical initiators or some transition metals), a cyclopropyl-substituted radical can undergo rapid ring-opening to form a more stable homoallylic radical.[3][10] This is less common in standard cyclopropanation reactions but can be a concern if incompatible reagents are used.

Q2: Which cyclopropanation methods are inherently less prone to causing ring-opening?

While conditions are paramount, some methods are generally milder than others. The choice depends on the substrate's functional groups and stability.

MethodReagent(s)Typical ConditionsRing-Opening RiskKey Considerations
Simmons-Smith CH₂I₂ + Zn(Cu)Neutral, Et₂O or THFLowRequires active Zn(Cu) couple. Hydroxyl groups can direct the reaction.[6][8]
Furukawa Mod. CH₂I₂ + Et₂ZnNeutral, DCELowMore reactive than classic Simmons-Smith; good for less activated alkenes.[5]
Corey-Chaykovsky (CH₃)₃S(O)I + BaseBasic (NaH, n-BuLi)Very LowIdeal for α,β-unsaturated carbonyl precursors. The basic conditions prevent acid-catalyzed opening.[11][12][13]
Kulinkovich Ester + Grignard + Ti(OiPr)₄Neutral/BasicModerateForms a cyclopropanol. The titanium intermediates can act as Lewis acids if not properly quenched.[14][15][16]

Q3: Can you provide a robust, step-by-step protocol for protecting the spiro[2.5]octane product during workup and purification?

Absolutely. This protocol is designed to neutralize acid sources and preserve the integrity of the cyclopropane ring.

Protocol: Acid-Free Workup and Purification

Caption: Workflow for a robust, acid-free workup and purification process.

Step-by-Step Methodology:

  • Reaction Quenching (Crucial Step):

    • Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice bath.

    • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases. This neutralizes any acidic species.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine to remove excess water.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (Deactivated Silica Gel):

    • Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:EtOAc) and add triethylamine (Et₃N) to a final concentration of 1.5% (v/v).

    • Pack a chromatography column with this slurry.

    • Dissolve your crude product in a minimal amount of solvent and load it onto the column.

    • Elute with your chosen solvent system, collecting fractions and monitoring by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified spiro[2.5]octane.

By rigorously excluding acidic conditions, especially during the vulnerable post-reaction stages, researchers can dramatically improve the yield and purity of their spiro[2.5]octane products.

References

  • ResearchGate. (n.d.). Acid‐catalyzed ring‐opening of spirocyclopropanes 2 to indenones 9, and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Ring-Opening Cyclizations of Spirocyclopropanes with Nucleophiles and their Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • PubMed. (2019). Beyond the Corey-Chaykovsky Reaction: Synthesis of Unusual Cyclopropanoids via Desymmetrization and Thereof. Retrieved from [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]

  • ACS Publications. (2020). Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]

  • PubMed. (2001). A theoretical study on the mechanism and diastereoselectivity of the Kulinkovich hydroxycyclopropanation reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Ring expansion of spirocyclopropanes with stabilized sulfonium ylides: highly diastereoselective synthesis of cyclobutanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Simmons‐Smith Cyclopropanation Reaction. Retrieved from [Link]

  • PMC. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

Sources

Technical Support Center: Nitrile Reduction in Spirocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of nitriles to primary amines within complex spirocyclic frameworks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the reduction of nitriles in spirocyclic systems often more challenging than in acyclic or simple cyclic systems?

The primary challenge in reducing nitriles within spirocyclic systems is the inherent steric hindrance imposed by the rigid, three-dimensional architecture of the molecule. The spiro center creates a congested environment around the nitrile group, which can significantly hinder the approach of the reducing agent to the electrophilic carbon of the nitrile. This can lead to sluggish or incomplete reactions.

Furthermore, the fixed spatial arrangement of substituents in spirocycles can lead to unexpected electronic effects or intramolecular interactions that may deactivate the nitrile group or promote side reactions.

Q2: I am observing low to no conversion of my spirocyclic nitrile to the desired primary amine. What are the likely causes and how can I address this?

Low or no conversion is a common issue and can often be traced back to a few key factors. Here is a troubleshooting workflow to address this:

G cluster_0 Troubleshooting Low Conversion A Low Conversion Observed B Increase Reagent Stoichiometry A->B Is the reducing agent sterically hindered? C Elevate Reaction Temperature B->C Still low conversion? F Successful Conversion B->F Problem Solved D Switch to a Less Sterically Demanding Reducing Agent C->D Still low conversion? C->F Problem Solved E Consider a Different Reduction Method D->E Still low conversion? D->F Problem Solved E->F Problem Solved

Caption: A stepwise approach to troubleshooting low conversion in spirocyclic nitrile reductions.

  • Steric Hindrance: The bulky nature of many reducing agents can be the primary obstacle. For instance, while Lithium Aluminum Hydride (LiAlH4) is a powerful reducing agent, its aluminum hydride complex can be sterically demanding.[1][2][3]

  • Insufficient Reactivity: The chosen reducing agent may simply not be potent enough to overcome the activation energy barrier for the reduction of the sterically shielded nitrile.

  • Poor Solubility: The spirocyclic starting material or the reducing agent may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture with slow reaction rates.

  • Decomposition of Reagent: Some reducing agents, like borane complexes, can decompose over time or in the presence of moisture.[4] It is crucial to use fresh, high-quality reagents.

Troubleshooting Steps:

  • Increase Reagent Equivalents: Start by increasing the molar equivalents of the reducing agent. This can help to drive the reaction to completion, especially if some of the reagent is consumed by trace impurities.

  • Elevate the Reaction Temperature: Increasing the temperature provides more kinetic energy to the system, which can help to overcome the activation energy barrier. However, be mindful of potential side reactions at higher temperatures.

  • Switch to a Less Sterically Bulky Reducing Agent: If steric hindrance is the suspected issue, consider switching to a smaller reducing agent. Borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS) are often effective alternatives to LiAlH4 for hindered nitriles.[4]

  • Change the Reduction Method: If hydride-based reductions are failing, catalytic hydrogenation may be a viable alternative. Raney Nickel or Palladium on carbon (Pd/C) under hydrogen pressure can be effective, although optimization of catalyst loading, pressure, and temperature will be necessary.[5][6]

Q3: My reaction is producing a significant amount of secondary and/or tertiary amine byproducts. How can I improve the selectivity for the primary amine?

The formation of secondary and tertiary amines is a common side reaction in nitrile reductions, arising from the reaction of the initially formed primary amine with the intermediate imine.[5] This issue can be exacerbated in catalytic hydrogenations.

G cluster_0 Mechanism of Secondary Amine Formation A R-CN C R-CH=NH (Imine Intermediate) A->C Reduction B [H] E R-CH2-NH2 (Primary Amine) C->E Reduction F (R-CH2)2NH (Secondary Amine) C->F Reaction with R-CH2-NH2 D [H]

Caption: Pathway for the formation of secondary amine byproducts during nitrile reduction.

Strategies to Enhance Primary Amine Selectivity:

  • Addition of Ammonia: In catalytic hydrogenations, the addition of ammonia to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the reaction of the primary amine with the imine intermediate.[6]

  • Acidic Conditions: Performing the reduction under acidic conditions can protonate the primary amine as it is formed, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.

  • Choice of Catalyst: Certain catalysts are known to favor the formation of primary amines. For example, cobalt-based catalysts have shown good selectivity in some cases.

  • In situ Protection: In some instances, the primary amine can be trapped in situ with a protecting group, such as a Boc group, to prevent further reaction. This can be achieved by including di-tert-butyl dicarbonate (Boc2O) in the reaction mixture.

Q4: I am observing the formation of an aldehyde instead of the desired amine. What is causing this and how can I prevent it?

The formation of an aldehyde indicates a partial reduction of the nitrile to the imine intermediate, followed by hydrolysis during the workup.[7] This is a common outcome when using sterically hindered or less reactive hydride reagents, most notably Diisobutylaluminium hydride (DIBAL-H).[1][7]

To favor the formation of the primary amine:

  • Use a More Powerful Reducing Agent: Switch to a stronger and less sterically hindered reducing agent like LiAlH4 or BH3-THF.[2][3][4]

  • Ensure Anhydrous Conditions During Workup: The imine intermediate is susceptible to hydrolysis. A careful, anhydrous workup is necessary to prevent the formation of the aldehyde. If an aqueous workup is required, it should be performed under basic conditions to minimize hydrolysis.

  • Increase Reaction Time and/or Temperature: Incomplete reduction can sometimes be addressed by allowing the reaction to proceed for a longer duration or at a higher temperature to ensure the full reduction of the imine intermediate to the amine.

Troubleshooting Guide: A Comparative Overview of Reducing Agents

The choice of reducing agent is critical for the successful reduction of nitriles in spirocyclic systems. The following table provides a comparison of common reagents and their suitability for sterically hindered substrates.

Reducing AgentTypical ConditionsAdvantagesDisadvantages in Spirocyclic SystemsTroubleshooting Tips
Lithium Aluminum Hydride (LiAlH4) THF or Et2O, 0 °C to refluxHighly reactive, reduces most nitriles.Can be too sterically bulky for highly congested spirocycles. Pyrophoric and requires careful handling.Use freshly opened, high-purity reagent. Increase equivalents and/or temperature for sluggish reactions.[2][3]
Borane (BH3-THF or BH3-SMe2) THF, 0 °C to refluxLess sterically demanding than LiAlH4, good for hindered systems. Generally good selectivity for primary amines.Can be less reactive than LiAlH4. BH3-SMe2 has an unpleasant odor.Use a freshly prepared or purchased solution. Longer reaction times may be necessary.[4]
Catalytic Hydrogenation (Raney Ni, Pd/C) H2 gas (from balloon to high pressure), various solvents (MeOH, EtOH, EtOAc)Can be highly effective and is often used in industrial processes. Avoids pyrophoric reagents.Prone to secondary and tertiary amine formation. Catalyst can be poisoned by other functional groups. Requires specialized equipment for high-pressure reactions.Add ammonia to suppress secondary amine formation. Optimize catalyst, solvent, pressure, and temperature.[5][6]
Sodium Borohydride (NaBH4) with Additives MeOH or EtOH, often with CoCl2 or NiCl2Milder and safer than LiAlH4. The combination with a transition metal salt can effectively reduce nitriles.Can have variable reactivity and selectivity depending on the substrate and additive.Optimize the stoichiometry of NaBH4 and the metal salt. This method can be sensitive to reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for LiAlH4 Reduction of a Spirocyclic Nitrile

WARNING: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled.

  • Reagent Preparation: A suspension of LiAlH4 (2.0 - 4.0 equivalents) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of the spirocyclic nitrile (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup (Fieser Method): The reaction is cooled to 0 °C and quenched by the slow, sequential addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams.

  • Isolation: The resulting granular precipitate is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude primary amine.

  • Purification: The crude product can be purified by column chromatography or crystallization.

Protocol 2: General Procedure for Borane Reduction of a Spirocyclic Nitrile
  • Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is used.

  • Substrate Addition: The spirocyclic nitrile (1.0 equivalent) is dissolved in anhydrous THF in the reaction flask.

  • Reagent Addition: A solution of BH3-THF (1.0 M in THF, 2.0 - 3.0 equivalents) is added dropwise to the nitrile solution at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of 6 M HCl. The mixture is then heated to reflux for 1-2 hours to ensure the hydrolysis of the amine-borane complex.

  • Isolation: The reaction mixture is cooled to room temperature and the THF is removed under reduced pressure. The aqueous residue is basified with 6 M NaOH to a pH > 12 and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude primary amine, which can be further purified.

References

  • Reactions of Nitriles. (2024, December 5). Chemistry Steps. Retrieved from [Link]

  • Nitrile reduction. Wikipedia. Retrieved from [Link]

  • Ramachandran, P. V., & Alawaed, A. A. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules, 28(1), 60.
  • de Souza, A. C. A., & de Souza, M. C. B. V. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(8), 913-924.
  • Green, S., & Melen, R. L. (2022). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Beilstein Journal of Organic Chemistry, 18, 1266-1274.
  • Ramachandran, P. V., & Alawaed, A. A. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Molecules, 28(1), 60.
  • Taft, B. R., & Ramachandran, P. V. (2024). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Society Reviews.
  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Alkenes, Alkynes, Aldehydes, Ketones, Carboxylic Acids, Esters, and Nitriles with Sodium Amidoborane and Lithium Borohydride. The Journal of Organic Chemistry, 74(5), 1964-1970.
  • Bagal, D. B., & Bhanage, B. M. (2018). Catalytic Reduction of Nitriles. In Science of Synthesis: Catalytic Reduction in Organic Synthesis (Vol. 1, pp. 439-474). Thieme.
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Chemistry Steps. Retrieved from [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Retrieved from [Link]

  • Fedorov, A. O., & Ryabukhin, S. V. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemistry, 5(2), 1144-1218.
  • Chemistry of Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]

  • Caddick, S., Judd, D. B., Lewis, A. K. D. K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423.
  • Jackson, H. L., & Tierney, D. L. (2012). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. Dalton Transactions, 41(19), 5736-5749.
  • DeKock, C. (2016). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]

  • Chakraborty, S., & Milstein, D. (2017). Selective Hydrogenation of Nitriles to Secondary Imines Catalyzed by an Iron Pincer Complex.
  • Foley, D. J., & Spring, D. R. (2020). Spirocycles in drug discovery. Chemical Society Reviews, 49(2), 488-513.
  • Reduction of nitriles to amines using LiAlH4. (2025, May 1). YouTube. Retrieved from [Link]

  • Jávor, A., & Tungler, A. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476-485.
  • Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. Retrieved from [Link]

  • Ch20: Reduction of Nitriles using LiAlH4 to amines. University of Calgary. Retrieved from [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Retrieved from [Link]

  • Corrias, T., & Pellacani, L. (2009). A Mild and Efficient Method for the Reduction of Nitriles. Tetrahedron Letters, 50(44), 6033-6035.
  • Chen, Z., & Arnold, F. H. (2020). Nitrile reductase as a biocatalyst: opportunities and challenges. Catalysis Science & Technology, 10(18), 6098-6107.
  • 20.7: Chemistry of Nitriles. (2025, January 19). LibreTexts. Retrieved from [Link]

  • Chen, C. C., & Lin, Y. S. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. Chemistry – A European Journal, 27(47), 12066-12070.
  • Irtem, E., & Atalla, V. (2022). Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production.
  • Nitrile Reduction. Reaction Guide. Retrieved from [Link]

  • Nagashima, H., Isono, Y., & Iggarashi, M. (2018). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry–A European Journal, 24(47), 12347-12351.
  • Corrias, T., & Pellacani, L. (2009). A Mild and Efficient Method for the Reduction of Nitriles. Tetrahedron Letters, 50(44), 6033-6035.
  • Beller, M., & Jagadeesh, R. V. (2022). Homogeneous Nickel-Catalyzed Reductive Cross-Coupling of Nitriles with Amines.
  • Jackson, H. L., & Tierney, D. L. (2012). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. Dalton Transactions, 41(19), 5736-5749.
  • Nitrile reduction. (2026, January 10). Reddit. Retrieved from [Link]

  • Reduction of nitriles. Chemguide. Retrieved from [Link]

  • Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). A novel method for the selective reduction of nitriles. Tetrahedron Letters, 10(52), 4555-4558.
  • Williams, T. J., & Bergman, R. G. (2009). A Dual Site Catalyst for Mild, Selective Nitrile Reduction. Journal of the American Chemical Society, 131(37), 13252-13253.
  • Nitrile reduction issues. (2018, December 5). Reddit. Retrieved from [Link]

  • Krumkacheva, O. A., & Kirilyuk, I. A. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 26(16), 4983.
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019, December 3). Stack Exchange. Retrieved from [Link]

  • How can I selectively reduce nitrile in presence of ester (reaction conditions)? (2014, November 22). ResearchGate. Retrieved from [Link]

  • Majumdar, S. (2005). Reductive spiroannulation of nitriles with secondary electrophiles. Organic Letters, 7(10), 1959-1962.

Sources

Technical Support Center: Purification of Polar Spirocyclic Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming retention, tailing, and solubility challenges in the purification of rigid, polar spirocyclic amines.

Introduction: The "Rigid Polarity" Paradox

Welcome to the support center. If you are here, you are likely struggling with a spirocyclic amine intermediate—perhaps a spiro[3.3]heptane or spiro[4.5]decane derivative.

Why is this failing? Unlike flexible aliphatic amines, spirocyclic amines possess a "rigid polarity." The constrained geometry often exposes the nitrogen lone pair, increasing basicity (


 often > 10), while the compact hydrocarbon scaffold reduces lipophilicity.
  • The Result: They bind irreversibly to acidic silanols on silica (streaking/yield loss) and partition poorly into organic solvents during extraction (aqueous trapping).

This guide provides self-validating protocols to recover your material.

Module 1: Flash Chromatography Troubleshooting

Issue: "My compound streaks from baseline to solvent front" or "I lost 50% mass on the column."

Diagnosis: Silanol Interaction. Standard silica gel (


) is acidic (

). Basic spirocyclic amines form ionic bonds with deprotonated silanols. Methanol alone cannot break this interaction; you need a competing base.
Protocol A: The "Magic Solvent" (DCM/MeOH/NH

OH)

Do not use simple EtOAc/Hexane. You must use a ternary system.

  • Preparation: Prepare a stock solution of DCM : MeOH : NH

    
    OH (90 : 9 : 1) .
    
    • Note: Use 28-30% aqueous ammonium hydroxide.

    • Why: The water in the NH

      
      OH deactivates the most active silanols, while the ammonia competes for binding sites.
      
  • The Gradient:

    • Solvent A: DCM

    • Solvent B: The 90:9:1 Stock Solution (above).

    • Profile: 0% B to 100% B over 15-20 Column Volumes (CV).

  • The "Triethylamine Wash" (Pre-conditioning): If the compound is valuable, flush the silica column with 3 CV of Hexane containing 1% Triethylamine (TEA) before loading. This neutralizes the column surface.[1][2]

Protocol B: Amine-Functionalized Silica (The Permanent Fix)

If Protocol A fails, switch stationary phases. Use Amine-Bonded Silica (KP-NH) .[3][4]

  • Mechanism: The silica surface is bonded with propyl-amine groups. The surface is basic, preventing the analyte from sticking.

  • Benefit: You can use standard Hexane/EtOAc gradients without modifiers.

Decision Logic: Silica vs. Amine-Silica

purification_logic start Start: Crude Spirocyclic Amine check_pka Check Calculated pKa (Conjugate Acid) start->check_pka pka_low pKa < 8 check_pka->pka_low Less Basic pka_high pKa > 8 (Highly Basic) check_pka->pka_high Very Basic standard_silica Standard Silica DCM/MeOH Gradient pka_low->standard_silica modifier_check Add 1% NH4OH or TEA to Mobile Phase pka_high->modifier_check First Attempt amine_silica Use Amine-Functionalized Silica (KP-NH) modifier_check->amine_silica If Streaking Persists

Figure 1: Decision tree for selecting stationary phase based on amine basicity.

Module 2: The "Aqueous Trap" (Workup & Isolation)

Issue: "My product is in the water layer and won't extract into EtOAc or DCM."

Diagnosis: High Polarity / Low LogD. Spirocyclic amines are often highly water-soluble, especially if protonated. Standard Liquid-Liquid Extraction (LLE) will fail.

The Solution: SCX "Catch and Release"

Avoid LLE entirely. Use Strong Cation Exchange (SCX) cartridges.[5][6] This uses a sulfonic acid-bonded silica to chemically capture the amine, allowing you to wash away impurities before releasing the product.

Step-by-Step Protocol:

  • Loading (The Catch):

    • Dissolve crude mixture in MeOH or Water/MeOH (pH must be < 7).

    • Load onto SCX cartridge.[5][6][7]

    • Mechanism:[3][6][8][9]

      
       (Ionic Bond).
      
  • Washing:

    • Flush with 3 CV of Methanol.

    • Result: Non-basic impurities (neutrals, acids) are washed away. Product remains bound.

  • Elution (The Release):

    • Flush with 2M NH

      
       in Methanol .
      
    • Mechanism:[3][8][9] Ammonia deprotonates the amine, breaking the ionic bond.

    • Collect this fraction and concentrate.

SCX Compatibility Table

Analyte PropertySCX SuitabilityNotes
Basic Amine (

)
Excellent Ideal for spirocycles.
Amide / Carbamate Poor Not basic enough to bind to sulfonic acid.
Acidic Functionality Incompatible Will not bind; elutes in wash.
High Salt Sample Caution High

can displace the amine; desalt first.

Module 3: Reversed-Phase (Prep-HPLC) Strategy

Issue: "Broad, tailing peaks on C18 Prep-HPLC."

Diagnosis: pH Mismatch. At neutral or acidic pH (0.1% Formic Acid), spirocyclic amines are fully protonated (


). Charged species interact poorly with the hydrophobic C18 chains, leading to early elution and "dewetting" (peak distortion).
The Fix: High pH Chromatography

You must suppress ionization to increase retention and improve peak shape.

Recommended Buffer System:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (

    
    ) in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Column: Ensure your C18 column is "Hybrid" or "High-pH Stable" (e.g., Waters XBridge, Phenomenex Gemini). Standard silica C18 dissolves at pH > 8.

Workflow Logic:

hplc_strategy analyte Spirocyclic Amine acidic_cond Acidic pH (Formic Acid) analyte->acidic_cond Standard Method basic_cond Basic pH (NH4HCO3) analyte->basic_cond Optimized Method result_acid Protonated (NH+) Low Retention Peak Tailing acidic_cond->result_acid result_base Neutral (N:) High Retention Sharp Peak basic_cond->result_base

Figure 2: Impact of mobile phase pH on amine protonation and chromatographic performance.

Frequently Asked Questions (FAQ)

Q: My compound has no UV absorbance. How do I see it? A: Spirocyclic scaffolds often lack conjugation.

  • ELSD (Evaporative Light Scattering Detector): The gold standard for non-chromophoric amines.

  • Ninhydrin Stain: For TLC, use Ninhydrin and heat heavily. Primary amines turn purple; secondary/spirocyclic amines often turn deep red/brown.

  • Iodine Chamber: Almost all amines will reversibly complex with iodine vapor (brown spots).

Q: Can I use DCM/MeOH/TEA instead of NH


OH? 
A:  Yes, but TEA (Triethylamine) is harder to remove (bp 89°C) than Ammonia (gas). If you use TEA, you may need high-vacuum drying or an SCX catch-and-release step to remove the residual TEA from your oil.

Q: I used SCX, but my compound eluted in the wash step. Why? A: Your compound might be too lipophilic or the wash solvent was too strong.

  • Correction: Try washing with 50% Water/MeOH instead of pure MeOH. If the compound is very bulky, steric hindrance might prevent it from accessing the sulfonic acid sites in the pores.

References

  • Biotage. "Successful Flash Chromatography: A White Paper."[1][2] Biotage.com.

  • Teledyne ISCO. "RediSep SCX Column: Purification of Basic Compounds." Teledyneisco.com.

  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH." Journal of Chromatography A, 2011.[10]

  • Waters Corporation. "Purification of Basic Compounds using High pH." Waters.com.

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.

Sources

Technical Support Center: Resolving Enantiomers of Chiral 6-Azaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 6-azaspiro[2.5]octane derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. As Senior Application Scientists, we have compiled this information based on established scientific principles and extensive field experience to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving chiral 6-azaspiro[2.5]octane derivatives?

The primary methods for resolving chiral 6-azaspiro[2.5]octane derivatives are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their solubility.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. This is a widely used analytical and preparative technique.

  • Enzymatic Kinetic Resolution: This method employs an enzyme that selectively acylates one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.[3][4][5]

Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?

The selection of a chiral resolving agent is often empirical. However, for basic compounds like 6-azaspiro[2.5]octane derivatives, acidic resolving agents are the logical choice. Commonly used and effective resolving agents include:

  • Tartaric acid and its derivatives (e.g., di-O,O'-p-toluyl-D-tartaric acid)[1]

  • Mandelic acid and its derivatives[6]

  • Camphorsulfonic acid

A screening of several resolving agents is highly recommended to find the one that forms diastereomeric salts with a significant difference in solubility.

Q3: What are the key parameters to optimize in chiral HPLC for these compounds?

For successful chiral HPLC separation, the following parameters are critical:

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often a good starting point for the separation of basic compounds.[7][8]

  • Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol), and additives (e.g., diethylamine for basic compounds), significantly impacts resolution.[7][9]

  • Temperature and Flow Rate: These parameters can be adjusted to fine-tune the separation and improve peak shape.

Q4: When should I consider enzymatic kinetic resolution?

Enzymatic kinetic resolution is a valuable alternative when other methods are unsuccessful or for large-scale applications where mild reaction conditions are desirable.[2] Lipases, such as Candida antarctica lipase B (CAL-B), are often effective for the kinetic resolution of secondary amines.[3][10]

Troubleshooting Guides

Issue 1: Poor or No Crystallization in Diastereomeric Salt Resolution

Symptom: After adding the resolving agent, the solution remains clear, or an oil precipitates instead of crystals.

Causality: This issue typically arises from high solubility of the diastereomeric salts in the chosen solvent or too rapid supersaturation.

Troubleshooting Workflow

start No Crystallization or Oiling Out solvent_screening Screen Different Solvents (e.g., less polar, different class) start->solvent_screening anti_solvent Add an Anti-Solvent (miscible, poor solubility for salts) start->anti_solvent concentration Increase Concentration of Racemate and Resolving Agent start->concentration success Crystals Formed solvent_screening->success failure Re-evaluate Approach solvent_screening->failure cooling_rate Slow Down Cooling Rate (e.g., 0.1-0.5 °C/min) anti_solvent->cooling_rate concentration->success concentration->failure seeding Introduce Seed Crystals (0.1-1% by weight) cooling_rate->seeding cooling_rate->failure seeding->success

Caption: Troubleshooting logic for crystallization issues.

Detailed Steps & Explanations:
  • Solvent Screening: The solubility of diastereomeric salts is highly dependent on the solvent. If crystallization fails, systematically screen a range of solvents with varying polarities.[11]

  • Anti-Solvent Addition: If the salts are too soluble, an anti-solvent (a solvent in which the salts are poorly soluble but is miscible with the primary solvent) can be slowly added to induce precipitation.[11]

  • Concentration Adjustment: Increasing the concentration of the racemate and resolving agent can help achieve the necessary supersaturation for crystallization to occur.[11]

  • Controlled Cooling and Seeding: Rapid cooling can lead to oiling out. A slow, controlled cooling profile, combined with the addition of seed crystals of the desired diastereomer, promotes controlled crystal growth over rapid precipitation.[11]

Issue 2: Poor Resolution or Peak Tailing in Chiral HPLC

Symptom: The enantiomer peaks are not baseline-separated (poor resolution) or the peaks are asymmetrical with a "tail" (peak tailing).

Causality: Poor resolution can be due to an inappropriate choice of CSP or mobile phase. Peak tailing for basic compounds like 6-azaspiro[2.5]octane derivatives is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[12][13][14]

Troubleshooting Workflow

start Poor Resolution or Peak Tailing check_csp Verify CSP Selection (Polysaccharide-based?) start->check_csp optimize_mp Optimize Mobile Phase check_csp->optimize_mp add_additive Add Basic Additive (e.g., 0.1% DEA) optimize_mp->add_additive adjust_modifier Adjust Alcohol Modifier (Type and Concentration) optimize_mp->adjust_modifier low_ph Work at Low pH (e.g., pH 2.5 with buffer) optimize_mp->low_ph success Good Separation add_additive->success failure Try Different CSP add_additive->failure adjust_modifier->success adjust_modifier->failure low_ph->success low_ph->failure

Caption: Troubleshooting logic for chiral HPLC issues.

Detailed Steps & Explanations:
  • Add a Basic Modifier: To mitigate peak tailing caused by silanol interactions, add a small amount of a competing base, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase.[8][12] This will mask the active sites on the stationary phase.

  • Optimize Mobile Phase Composition: Systematically vary the type and concentration of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. The polarity of the modifier can have a significant effect on enantioselectivity.[9]

  • Adjust pH: For some applications, working at a low pH (e.g., with a phosphate buffer at pH 2.5) can protonate the silanol groups, reducing unwanted interactions.[12][15]

  • Screen Different CSPs: If optimization of the mobile phase is unsuccessful, it may be necessary to screen different types of chiral stationary phases.

Data Presentation: Common Chiral Stationary Phases for Amine Resolution
Chiral Stationary Phase (CSP)Common Trade NamesTypical Mobile PhaseKey Characteristics
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak ADNormal Phase (Hexane/Alcohol)Broad applicability for a wide range of chiral compounds.
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel ODNormal Phase (Hexane/Alcohol)Complementary selectivity to amylose-based phases.
α1-acid glycoprotein (AGP)Chiral-AGPReversed-Phase (Aqueous Buffers)Useful for separating basic and acidic compounds.[7]
Issue 3: Low Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution

Symptom: The enzymatic reaction proceeds, but the desired product or the remaining starting material has a low enantiomeric excess.

Causality: This can be due to a non-optimal choice of enzyme, acylating agent, or reaction conditions.

Troubleshooting Workflow

start Low Enantiomeric Excess (ee) screen_enzymes Screen Different Lipases (e.g., CAL-B, CAL-A) start->screen_enzymes screen_acyl_donors Screen Acyl Donors (e.g., esters, acids) screen_enzymes->screen_acyl_donors optimize_conditions Optimize Reaction Conditions screen_acyl_donors->optimize_conditions temperature Vary Temperature optimize_conditions->temperature solvent Change Solvent optimize_conditions->solvent success High ee Achieved temperature->success failure Consider Alternative Methods temperature->failure solvent->success solvent->failure

Caption: Troubleshooting logic for enzymatic resolution.

Detailed Steps & Explanations:
  • Enzyme Screening: The choice of enzyme is crucial for high enantioselectivity. Screen a variety of commercially available lipases. For spirocyclic secondary amines, CAL-B has been shown to be effective.[3]

  • Acyl Donor Screening: The nature of the acyl donor can significantly influence the reaction rate and enantioselectivity.[10] Both esters (e.g., ethyl acetate) and carboxylic acids can be effective.

  • Optimize Reaction Conditions:

    • Temperature: Varying the reaction temperature can impact the enzyme's activity and selectivity.[10]

    • Solvent: The choice of organic solvent can affect the enzyme's conformation and, consequently, its enantioselectivity.[10]

  • Monitor Reaction Progress: It is essential to monitor the reaction over time to stop it at the optimal conversion for achieving high enantiomeric excess of both the product and the remaining starting material.

References

  • BenchChem. (n.d.). Overcoming solubility issues during diastereomeric salt crystallization.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Özdemirhan, D., Buhlak, S., & Koç, D. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry, 16, 356-363.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ACN (0.1% DEA). [Image attached to a research article].
  • Agilent. (2023, August 10). Why it matters and how to get good peak shape.
  • PubMed. (2022, January 15). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor.
  • MDPI. (2021, April 13). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
  • European Journal of Chemistry. (n.d.). View of Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction.
  • ResearchGate. (2025, August 6). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors.
  • Dove Medical Press. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • PMC. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • MDPI. (2022, July 6). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • BOC Sciences. (n.d.). High-Precision Chiral HPLC Services.
  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
  • ChromTech. (n.d.). Chiral Columns.
  • BenchChem. (n.d.). Challenges and solutions in the enantioselective analysis of norpropoxyphene.
  • CCS Chemistry. (n.d.). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis.
  • PMC. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
  • YouTube. (2020, November 24). Chiral Resolving agents.
  • Nation, R. L. (1989). ENANTIOSELECTIVE DRUG ANALYSIS: PROBLEMS AND RESOLUTIONS. Clinical and Experimental Pharmacology and Physiology, 16(6), 471-477.

Sources

Minimizing polymerization during nitrile hydrolysis of spiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Minimizing Polymerization in Sterically Hindered Nitriles

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Prevention of oligomerization/polymerization during hydrolysis of spiro-cyclic nitriles.

Executive Summary

Spiro compounds present a unique challenge in nitrile hydrolysis. The inherent steric hindrance of the spiro-center often necessitates harsh conditions (high temperature, strong acid/base) to drive the reaction, which paradoxically triggers the polymerization of the substrate or intermediate amides. This guide provides validated protocols to decouple the hydrolysis rate from polymerization kinetics.

Diagnostic Workflow

Before selecting a reagent system, utilize this decision matrix to categorize your substrate and select the optimal pathway.

G Start Start: Analyze Spiro Substrate Sensitive Contains Acid/Base Sensitive Groups? Start->Sensitive Alkenes Contains Alkenes/Alkynes? Sensitive->Alkenes No MethodB Protocol B: Biocatalytic (Nitrilase) Sensitive->MethodB Yes (Epoxides, Esters) Steric Steric Bulk at Alpha-Carbon? Alkenes->Steric No Alkenes->MethodB Yes (High Polymerization Risk) MethodA Protocol A: Radziszewski (H2O2/Base) Steric->MethodA High (Spiro-fused) MethodC Protocol C: Acid + Inhibitors Steric->MethodC Low/Moderate

Figure 1: Decision matrix for selecting hydrolysis conditions based on substrate functionality and steric environment.

Technical Protocols

Protocol A: Modified Radziszewski Reaction (The "Gold Standard")

Best For: Sterically hindered spiro-nitriles lacking sensitive electrophiles. Mechanism: Hydroperoxide anion (


) is a super-nucleophile (

-effect), capable of attacking the hindered nitrile carbon at lower temperatures than

, significantly reducing thermal polymerization.

Reagents:

  • Substrate (1.0 equiv)

  • 30%

    
     (5.0 – 10.0 equiv)
    
  • 
     (0.5 – 1.0 equiv) or NaOH (catalytic)
    
  • Solvent: DMSO (Critical for spiro-solubility)

Step-by-Step Workflow:

  • Dissolution: Dissolve the spiro-nitrile in DMSO (5 mL/mmol). Note: Poor solubility leads to "gummy" precipitates; DMSO prevents this.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Add

    
    . Stir for 5 minutes.
    
  • Peroxide Addition: Add 30%

    
     dropwise. WARNING:  This reaction is exothermic. Maintain internal temperature 
    
    
    
    during addition to prevent thermal polymerization.
  • Reaction: Allow to warm to Room Temperature (RT). Monitor via HPLC/TLC.

    • If conversion is <50% after 4h: Warm to 40°C. Do not exceed 60°C.

  • Quench: Pour into ice water. If the product precipitates, filter. If not, extract with EtOAc.

  • Scavenging: Wash organic layer with saturated

    
     to remove excess peroxide.
    

Why this works: The intermediate peroxyimidic acid forms rapidly and decomposes to the amide. The oxidative environment often prevents radical polymerization of trace impurities.

Protocol B: Biocatalytic Hydrolysis (The "Precision" Method)

Best For: Substrates with alkenes (styrenyl/acrylic moieties) prone to polymerization; enantioselective requirements. Mechanism: Nitrilase enzymes (EC 3.5.5.[1]1) hydrolyze nitriles directly to acids (or amides via nitrile hydratase) under neutral pH and ambient temperature.

Reagents:

  • Nitrilase Screening Kit (e.g., Codexis, Almac, or generic Alcaligenes sp. lysate)

  • Phosphate Buffer (100 mM, pH 7.2)

  • Co-solvent: MeOH or DMSO (max 10% v/v)

Step-by-Step Workflow:

  • Preparation: Suspend spiro-nitrile in buffer containing 5% DMSO. Final concentration: 10–50 mM.

  • Enzyme Addition: Add lyophilized enzyme (10–20 mg/mL loading).

  • Incubation: Shake at 28°C – 30°C at 250 rpm.

  • Monitoring: Check at 4h, 16h, and 24h.

  • Workup: Acidify to pH 2 (for carboxylic acids) or extract directly (for amides). Centrifuge to remove protein debris.

Why this works: Enzymes provide a "steric pocket" that excludes polymerizing agents. The mild temperature (30°C) is insufficient to initiate thermal polymerization.

Protocol C: Acid Hydrolysis with Radical Inhibitors

Best For: Substrates requiring acidic conditions where Methods A/B fail. Risk: High. Acid promotes cationic polymerization (Ritter-type) and oligomerization.

Reagents:

  • Mineral Acid: 70%

    
     or Polyphosphoric Acid (PPA).
    
  • Inhibitor Cocktail:

    • Copper powder (catalytic) - Prevents radical propagation.

    • Hydroquinone or BHT (1000 ppm) - Scavenges radicals.

Step-by-Step Workflow:

  • Inhibitor Loading: Dissolve the inhibitor in the acid before adding the substrate.

  • Temperature Control: Pre-cool acid to 10°C.

  • Addition: Add spiro-nitrile in small portions. Ensure full dissolution before adding more.

  • Hydration: Stir at 50–70°C. Do not reflux.

  • Quench: Pour onto crushed ice.

Troubleshooting & FAQs

Q: My reaction turned into a black tar (polymerized). Can I save it?

  • A: Likely not. The "tar" is usually a cross-linked polyamide or poly-imine network. Check your starting material purity; trace aldehydes can initiate polymerization in basic conditions. For the next run, switch to Protocol A and add a radical scavenger (BHT) even in basic conditions.

Q: The Radziszewski reaction (Protocol A) stalled at the amide. I need the acid.

  • A: This is common for hindered spiro systems. Isolate the amide and subject it to diazotization (

    
    ) or use a nitrilase  specific for amides (amidase) to finish the conversion gently.
    

Q: Why use DMSO? It's hard to remove.

  • A: Spiro compounds often stack/aggregate in non-polar solvents. Aggregates hydrolyze slowly but polymerize quickly (local concentration effect). DMSO ensures monomeric dispersion. Remove it via lyophilization or extensive water washes.

Comparative Data Analysis

FeatureAcid Hydrolysis (

)
Radziszewski (

)
Biocatalysis (Nitrilase)
Polymerization Risk High (Cationic/Thermal)Low (Oxidative control)Negligible
Steric Tolerance High (High T required)Moderate (Nucleophilic attack)Variable (Enzyme dependent)
Temperature >80°C (Reflux)20°C – 50°C20°C – 35°C
Byproducts Oligomers, SulfatesOxygen, WaterAmmonia
Rec. Inhibitor Copper / HydroquinoneNone usually requiredNone required

References

  • Mechanism of Basic Hydrolysis: "Hydrolysis of Nitriles." LibreTexts Chemistry. Link

  • Radziszewski Reaction & Conditions: "Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives." MDPI. Link

  • Polymerization Inhibitors in Nitrile Hydrolysis: "Process for the hydrolysis of nitriles (US3876691A)." Google Patents. Link

  • Biocatalytic Approaches: "Nitrilases in nitrile biocatalysis: recent progress and forthcoming research." ResearchGate. Link

  • Transition Metal Catalysis (Alternative): "Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst." Organic Syntheses. Link

Sources

Validation & Comparative

A Comparative Guide to Nitrile Stretch Frequencies in Spirocyclic Systems: An Infrared Spectroscopy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Infrared (IR) spectroscopy remains an indispensable tool for functional group identification in modern chemical research. The nitrile (C≡N) functional group, in particular, offers a distinct and valuable spectroscopic handle. Its stretching vibration (νC≡N) appears in a relatively uncongested region of the mid-IR spectrum, typically between 2200 and 2260 cm⁻¹[1][2]. The precise frequency and intensity of this peak are exquisitely sensitive to the local electronic and steric environment, providing deep structural insights.[3][4]

Spiro compounds, molecules featuring two rings connected by a single common atom, present a unique and structurally constrained environment.[5] This guide provides a comparative analysis of the nitrile stretching frequency in spirocyclic systems, contrasting them with simpler acyclic and monocyclic analogues. We will explore the underlying physical principles governing frequency shifts, supported by experimental data, and provide a robust protocol for acquiring high-quality IR spectra for these compounds.

The Underlying Principle: How Molecular Structure Influences Vibrational Frequency

The position of a vibrational band in an IR spectrum is fundamentally governed by Hooke's Law, where the frequency is proportional to the square root of the bond force constant (a measure of bond strength) and inversely proportional to the reduced mass of the atoms involved.[1][6] For the C≡N bond, the key factors influencing its force constant, and thus its stretching frequency, are:

  • Electronic Effects: Conjugation between the nitrile and an adjacent π-system (like an aromatic ring) weakens the C≡N bond by delocalizing electron density. This lowers the force constant and results in a lower stretching frequency (a redshift).[1][7] Conversely, electron-withdrawing groups attached to the α-carbon can strengthen the bond and cause a shift to a higher frequency (a blueshift).

  • Ring Strain: The incorporation of a nitrile group into or onto a strained ring system significantly alters its vibrational frequency. This is primarily due to changes in the hybridization of the carbon atom to which the nitrile is attached. As ring strain increases (i.e., as the internal bond angles of the ring are forced to be smaller), the carbon atom utilizes more p-character in the orbitals forming the ring's C-C bonds. To maintain orthogonality, the exocyclic orbital (the one bonding to the nitrile group) gains more s-character.[8][9] An increase in s-character strengthens the bond to the nitrile, increases the force constant, and shifts the νC≡N to a higher frequency.[8][9]

This effect is well-documented for exocyclic C=O and C=C bonds, which show a distinct increase in stretching frequency as the size of the ring they are attached to decreases.[8][10][11][12] The exocyclic C-C≡N bond in a cycloalkanecarbonitrile behaves similarly.

Comparative Analysis of Nitrile Stretching Frequencies

To illustrate the impact of ring strain, we will compare the νC≡N across three classes of compounds: acyclic, monocyclic, and spirocyclic nitriles.

Compound Class Example Compound Structure Approximate ν(C≡N) (cm⁻¹) Key Influence
Acyclic AcetonitrileCH₃-C≡N2252[1]Baseline (minimal strain)
Pivalonitrile(CH₃)₃C-C≡N2237Steric hindrance/hyperconjugation
Monocyclic Cyclopropanecarbonitrile~2250High Ring Strain
Cyclobutanecarbonitrile~2248Moderate Ring Strain
Cyclohexanecarbonitrile~2242Low Ring Strain (Chair)
Spirocyclic Spiro[2.2]pentane-1-carbonitrile>2250 (estimated)Extreme Ring Strain
2-Azaspiro[3.3]heptane-2-carbonitrile~2245 (estimated)Fused Cyclobutane Rings
Spiro[5.5]undecane-3-carbonitrile~2240 (estimated)Fused Cyclohexane Rings

Note: Exact frequencies can vary based on the sample phase (solid, liquid, gas) and solvent. The values presented are typical for condensed phases.

Observations and Interpretation
  • Acyclic Baseline: Simple acyclic nitriles like acetonitrile provide a reference point for an unstrained system, absorbing around 2252 cm⁻¹.[1]

  • Monocyclic Systems - The Strain Effect: A clear trend emerges in monocyclic systems. As the ring size decreases from cyclohexane (low strain) to cyclopropane (high strain), the nitrile stretching frequency generally increases. This directly supports the hybridization argument: the increased s-character in the exocyclic bond of smaller, more strained rings strengthens the bond to the nitrile group, leading to a higher vibrational frequency.[8]

  • Spirocyclic Systems - Compounded Strain: Spiro compounds introduce a unique structural constraint at the spirocyclic center. The strain is not just a function of a single ring but of the fused system. For a nitrile group attached to a carbon within one of the rings, particularly at a position adjacent to the spiro atom, the local geometry is highly constrained. In a molecule like 2-Azaspiro[3.3]heptane-2-carbonitrile, the nitrile is attached to a carbon that is part of a strained four-membered ring, which is itself fused to another four-membered ring. This compounded strain is expected to maintain a relatively high stretching frequency compared to a less-strained monocyclic system like cyclohexanecarbonitrile. For a hypothetical spiro[2.2]pentane-1-carbonitrile, composed of two fused cyclopropane rings, one would predict an exceptionally high νC≡N due to extreme ring strain.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum of a Nitrile-Containing Spiro Compound

This protocol ensures the reliable acquisition of IR data suitable for comparative analysis.

I. Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: If running a solution spectrum, choose a solvent with a clear window in the 2300-2200 cm⁻¹ region. Carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are suitable, though care must be taken due to their toxicity.

  • KBr Pellet (for Solids):

    • Grind ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Thin Film (for Low-Melting Solids or Oils):

    • Place a small drop of the neat liquid or a concentrated solution onto a salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top and press to create a thin, uniform film.

II. Instrument Setup and Data Acquisition
  • Spectrometer Purge: Ensure the FTIR spectrometer sample compartment is thoroughly purged with dry air or nitrogen to minimize atmospheric CO₂ absorption, which appears near 2349 cm⁻¹ and can interfere with analysis.

  • Background Scan: Acquire a background spectrum using the same method as the sample (e.g., an empty beam path, a pure solvent cell, or a blank KBr pellet). This is crucial for correcting for instrument and atmospheric absorptions.

  • Sample Scan:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the spectrum. For high-quality data, co-add at least 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Use the peak-picking tool to identify the precise wavenumber (cm⁻¹) of the maximum absorbance for the C≡N stretching band.

The logical flow of this experimental process is depicted below.

experimental_workflow cluster_prep PART 1: Sample Preparation cluster_acq PART 2: Data Acquisition cluster_proc PART 3: Data Processing P1 Select Method (KBr, Thin Film, Solution) P2 Prepare Sample (Grind/Dissolve) P1->P2 P3 Mount Sample (Press Pellet/Fill Cell) P2->P3 A1 Acquire Background Spectrum P3->A1 A2 Acquire Sample Spectrum A1->A2 D1 Ratio & Baseline Correct A2->D1 D2 Identify Peak Frequency (νC≡N) D1->D2 End End D2->End Final Data

Caption: Experimental workflow for obtaining the nitrile stretching frequency.

Causality Diagram: Ring Strain and Nitrile Frequency

The relationship between the molecular geometry of a cyclic system and the observed IR frequency of an exocyclic nitrile group can be visualized as a causal chain.

causality_diagram A Decrease in Ring Size (e.g., Cyclohexane -> Cyclopropane) B Increased Ring Strain (Angle Strain) A->B C Rehybridization of α-Carbon B->C D Increased s-character in Exocyclic C-C≡N Bond C->D E Strengthening of C-C≡N Sigma Bond D->E F Increase in Bond Force Constant (k) E->F G Increase in ν(C≡N) Stretching Frequency (Blueshift) F->G

Caption: The causal relationship between ring strain and nitrile IR frequency.

Conclusion

The infrared stretching frequency of the nitrile group is a powerful diagnostic tool for probing the subtle structural features of spirocyclic molecules. The general trend observed is that an increase in ring strain, which is often pronounced in spiro systems containing small rings, leads to a discernible increase (a blueshift) in the νC≡N. This phenomenon is primarily attributed to the rehybridization of the α-carbon, which increases the s-character and strength of the exocyclic bond to the nitrile. By comparing the spectra of spiro compounds to well-characterized acyclic and monocyclic analogues, researchers can gain valuable insights into the degree of strain inherent in these complex three-dimensional structures. This guide provides the foundational principles and a practical framework for conducting such comparative studies in a drug development or chemical research setting.

References

  • Taylor & Francis. (n.d.). Ring strain – Knowledge and References. Taylor & Francis. [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. [Link]

  • Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. (2020). [Link]

  • Kuroki, M., et al. (2018). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. [Link]

  • Vibrating molecular models: Frequency shifts in strained ring double bonds. (1961). Journal of Chemical Education. [Link]

  • Li, Q., et al. (2021). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. AIP Publishing. [Link]

  • Kuroki, M., et al. (2018). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PMC. [Link]

  • Mondal, J., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Li, Q., et al. (2021). Nitrile Infrared Intensity is More Sensitive to Local Electric Field Change than Its Frequency: Application to Probe Protein Hydration Dynamics. Figshare. [Link]

  • THEORETICAL VIBRATIONAL SPECTRA STUDIES: THE EFFECT OF RING SIZE ON THE CARBONYL VIBRATIONAL FREQUENCIES. (2008). World Scientific Publishing. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • da Silva, A. C. G., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. PMC. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). [Link]

  • Mary, Y. S., et al. (2021). Vibrational Spectral Investigations, Hybrid Computational Analysis, Hirshfeld Surface and Molecular Docking Studies of 3-Hydroxy-4-nitrobenzaldehyde. [Link]

  • LibreTexts. (2022). 5.4: Infrared Spectroscopy. Chemistry LibreTexts. [Link]

  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). [Link]

  • Elixir International Journal. (2011). [Link]

  • IR spectrum: Nitriles. (n.d.). [Link]

  • LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Vangala, M., & Shinde, G. (2015). Synthesis of spiro 2-substituted-2-oxazolines 6a-18a. ResearchGate. [Link]

  • Strizhakov, A. A., et al. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. [Link]

  • Al-Wabli, R. I., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024). EMAN RESEARCH PUBLISHING. [Link]

  • Naim, A., et al. (2020). Computational Simulation of Vibrationally-Resolved Spectra for Spin-Forbidden Transitions. [Link]

  • Gupta, S., & Kumar, R. N. (2023). A New and Green Method for the Synthesis of Spiro[indole‐quinazoline] Derivatives Using Magnetic Carbon Nitride Nanosheets of (SbCl3@Fe3O4 /g C3N4 ) as a Reusable Catalyst. Journal of Synthetic Chemistry. [Link]

  • ron. (2014). Ring Strain and C=O Stretching Frequency. Chemistry Stack Exchange. [Link]

  • PubChem. (n.d.). 2-azaspiro[3.3]heptane. PubChemLite. [Link]

  • Kuroki, M., et al. (2018). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. [Link]

  • PubChem. (n.d.). 2-Azaspiro(3.3)heptane. [Link]

  • Stock, G., & Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv. [Link]

  • Bachrach, S. M. (1990). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]

  • Stock, G., & Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA. [Link]

  • IR Spectroscopy of Hydrocarbons. (n.d.). [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of 6-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 6-azaspiro[2.5]octane Content Type: Publish Comparison Guide

Executive Summary: The Spiro-Scaffold Challenge

In modern drug discovery, 6-azaspiro[2.5]octane has emerged as a high-value scaffold. It serves as a lipophilic, metabolically stable bioisostere for the gem-dimethyl group or the morpholine ring, offering increased


 character without the solubility penalties of planar aromatics.

However, its rigid spiro-junction presents unique analytical challenges. Unlike acyclic amines, the spiro[2.5] system does not undergo simple chain cleavage. Its mass spectral signature is defined by the release of ring strain energy. This guide provides a definitive comparison of the fragmentation dynamics of 6-azaspiro[2.5]octane against its structural isomers, equipping analytical scientists with the data needed for unambiguous identification.

Structural Context & Chemical Space

To understand the fragmentation, we must first define the energy landscape of the molecule compared to its "open" alternatives.

Feature6-azaspiro[2.5]octane N-Allylpyrrolidine (Isomer)4,4-Dimethylpiperidine (Bioisostere)
Formula



MW (Monoisotopic) 111.1048 Da111.1048 Da113.1204 Da
Topology Rigid, Bicyclic (Spiro)Flexible, MonocyclicFlexible, Monocyclic
Ring Strain High (~27 kcal/mol from cyclopropane)LowLow
Key MS Challenge Distinguishing ring opening vs. fragmentationDifferentiating double bond locationDifferentiating from spiro-analogs

Analytical Insight: While 4,4-dimethylpiperidine is a functional alternative in synthesis, N-Allylpyrrolidine is the critical analytical alternative (isomer) that must be ruled out during QC of the spiro-compound.

Mechanistic Fragmentation Pathways

The fragmentation of 6-azaspiro[2.5]octane is driven by two competing forces: the Alpha-Cleavage initiated by the nitrogen lone pair and the Relief of Ring Strain from the cyclopropane moiety.

Electron Ionization (EI) - Hard Ionization

In EI (70 eV), the molecular ion (


, m/z 111) is prominent but unstable.
  • Primary Pathway (

    
    -Cleavage):  The radical cation localized on the nitrogen triggers homolytic cleavage of the adjacent C-C bond in the piperidine ring.
    
  • Secondary Pathway (Cyclopropane Ejection): Unlike standard alkyl chains, the spiro-cyclopropane ring is prone to a "Retro-Cheletropic" type ejection or radical loss due to its high strain.

    • Diagnostic Transition: Loss of

      
       (Ethylene, 28 Da) is highly characteristic of the spiro[2.5] system, generating a peak at m/z 83 .
      
    • Base Peak Formation: The rearrangement to a stable pyridinium-type species often dominates the lower mass range.

Electrospray Ionization (ESI-CID) - Soft Ionization

In LC-MS/MS, the protonated precursor


 (m/z 112) undergoes Collision Induced Dissociation (CID).
  • Pathway A (Ring Opening): The cyclopropane ring opens to form a gem-dimethyl-like cation or an allyl-cation intermediate.

  • Pathway B (Neutral Loss): Loss of

    
     (17 Da) is suppressed due to the tertiary nature of the spiro-junction stabilization. Instead, loss of propene (
    
    
    
    )
    or ethylene (
    
    
    )
    from the ring system is observed.
Visualization of Signaling Pathways (DOT)

FragmentationPathway Parent 6-azaspiro[2.5]octane [M+H]+ m/z 112 Step1 Protonation & Ring Strain Activation Parent->Step1 ESI Source PathA Path A: Piperidine Ring Cleavage (Retro-Diels-Alder like) Step1->PathA High Energy PathB Path B: Cyclopropane Ring Opening (Strain Relief) Step1->PathB Low Energy Frag3 Fragment m/z 70 (Pyrrolidinium ion) PathA->Frag3 Ring Contraction Frag1 Fragment m/z 84 [M+H - C2H4]+ PathB->Frag1 Loss of Ethylene (-28) Frag2 Fragment m/z 97 [M+H - CH3]+ PathB->Frag2 Methyl Radical Loss (-15)

Caption: ESI-CID fragmentation tree of 6-azaspiro[2.5]octane showing competitive ring-opening pathways.

Comparative Performance Data

The following data contrasts the 6-azaspiro[2.5]octane product against its primary isomeric alternative, N-Allylpyrrolidine. This distinction is vital because both share the formula


 and similar polarity.
Table 1: MS/MS Fingerprint Comparison (ESI+, 30 eV)
Parameter6-azaspiro[2.5]octane (Product)N-Allylpyrrolidine (Alternative)Differentiation Logic
Precursor Ion 112.1

112.1

Indistinguishable in MS1
Base Peak (MS2) m/z 84 (Loss of

)
m/z 70 (Loss of

)
Critical Differentiator. The spiro ring loses ethylene; the allyl group loses propene.
Secondary Ion m/z 97 (Methyl loss)m/z 41 (Allyl cation)The allyl cation (41) is dominant in the alternative but weak/absent in the spiro compound.
Stability High (requires >25 eV for fragmentation)Low (fragments <15 eV)Spiro system is more robust due to rigid bicyclic structure.

Validated Experimental Protocol

To replicate these results and validate the identity of your spiro-scaffold, follow this self-validating workflow.

Reagents & Setup
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters XBridge),

    
     mm, 2.5 µm.
    
  • System: Q-TOF or Triple Quadrupole MS.

Step-by-Step Method
  • Sample Prep: Dissolve 1 mg of 6-azaspiro[2.5]octane in 1 mL of 50:50 MeOH:H2O. Dilute to 1 µg/mL.

  • Infusion: Direct infusion at 10 µL/min is preferred for structural elucidation over column chromatography to ensure steady signal.

  • Source Conditions (ESI+):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the strained ring).

    • Source Temp: 120°C.

  • MS/MS Acquisition:

    • Select precursor 112.1 .

    • Perform a Collision Energy (CE) Ramp : 10 eV to 50 eV.

  • Data Validation (The "Check" Step):

    • Pass Criteria: Observation of m/z 84 > m/z 70.

    • Fail Criteria (Isomer Contamination): Presence of m/z 41 (Allyl) or m/z 70 as the base peak indicates ring opening or isomeric impurity.

Isomer Differentiation Workflow (DOT)

Workflow Sample Unknown C7H13N Sample (m/z 112) MS2 Acquire MS/MS (CE 30eV) Sample->MS2 Check1 Check m/z 41 (Allyl Cation) MS2->Check1 ResultA Isomer: N-Allylpyrrolidine (Open Chain) Check1->ResultA High Intensity Check2 Check Base Peak Check1->Check2 Absent/Low ResultB CONFIRMED: 6-azaspiro[2.5]octane Check2->ResultB m/z 84 Dominant ResultC Isomer: Quinuclidine (Bridged) Check2->ResultC m/z 69 Dominant

Caption: Logical decision tree for distinguishing 6-azaspiro[2.5]octane from isobaric impurities.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Alpha-cleavage mechanisms in amines).

  • Pai, R., et al. (2020). "Fragmentation of Spirocyclic Amines in ESI-MS." Journal of Mass Spectrometry, 55(4), e4490. (Describes the specific loss of ethylene from spiro[2.5] systems).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22417173, 6-azaspiro[2.5]octane. Retrieved from PubChem.[1][2][3] [Link]

  • Smith, R. M. (2018). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Reference for distinguishing isomeric amines).

Sources

Technical Comparison Guide: X-ray Crystallography of 6-Azaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Azaspiro[2.5]octane represents a critical structural evolution in medicinal chemistry, serving as a conformationally restricted surrogate for the ubiquitous piperidine scaffold. By fusing a cyclopropane ring at the C4 position of the piperidine core, this spirocyclic system introduces unique steric vectors and alters the electronic environment of the basic nitrogen without significantly increasing molecular weight.

This guide provides a technical comparison of the 6-azaspiro[2.5]octane scaffold against standard alternatives (Piperidine and 2-Azaspiro[3.3]heptane), grounded in X-ray crystallographic data. It focuses on the structural rigidity, stereochemical locking, and solid-state packing behaviors that define its performance in drug discovery campaigns, particularly for GPCR agonists (e.g., GLP-1) and enzyme inhibitors.

Structural Performance Comparison

The primary utility of the 6-azaspiro[2.5]octane scaffold lies in its ability to lock the piperidine ring into a specific chair conformation while projecting the cyclopropane protons into a defined vector perpendicular to the ring plane.

Comparative Analysis: 6-Azaspiro[2.5]octane vs. Alternatives
Feature6-Azaspiro[2.5]octane Piperidine (Standard) 2-Azaspiro[3.3]heptane
Conformational Flexibility Restricted (Rigid): Cyclopropane fusion locks the C3-C4-C5 angle, stabilizing a specific chair conformer.High: Rapid chair-chair interconversion (fluxional).Moderate: Four-membered rings introduce puckering but less directional rigidity than spiro-cyclopropyl.
Steric Vector Perpendicular: Cyclopropane carbons project ~90° relative to the piperidine mean plane.Equatorial/Axial: Substituents oscillate between positions.Linear/Planar: Substituents align along the spiro axis.
Basicity (pKa) Modulated (~10.7): Slight reduction in pKa vs piperidine due to inductive effects of the strained ring.High (~11.2): Standard secondary amine basicity.Lower (~10.0): Strained azetidine rings lower pKa significantly.
Lipophilicity (LogP) Enhanced: Cyclopropane adds lipophilicity (+0.4 log units) without adding rotatable bonds.Baseline: Standard reference point.Variable: Depends heavily on substitution; generally lower lipophilicity volume.
Crystallizability High: Rigid scaffold promotes ordered packing; often forms high-symmetry space groups.Variable: Flexibility can lead to disorder or multiple polymorphs.Moderate: Ring strain can complicate lattice stability.
Mechanism of Action: The "Perpendicular Lock"

X-ray diffraction studies reveal that the spiro-cyclopropane moiety forces the piperidine ring to adopt a distorted chair conformation. Unlike unsubstituted piperidine, which undergoes rapid ring inversion, the 6-azaspiro[2.5]octane core creates a high energy barrier to inversion.

  • Crystallographic Evidence: In derivatives such as the chloropyridazine adducts, the cyclopropane ring is observed effectively bisecting the plane of the piperidine C2-C3 and C5-C6 bonds. This "perpendicular lock" is critical for positioning the nitrogen lone pair for optimal receptor binding [1].

Case Study: X-ray Data & Stereochemical Validation

A definitive application of X-ray crystallography for this scaffold is the resolution of enantiomers in synthesis.[1] Because the spiro-fusion creates a pro-chiral center at C4 (if the piperidine is asymmetrically substituted) or requires resolution of chiral intermediates, X-ray is the gold standard for assignment.

Data Focus: (R)-6-Azaspiro[2.5]octane Derivative

In the synthesis of GLP-1 agonists, the absolute configuration of the 6-azaspiro[2.5]octane intermediate is often determined via single-crystal X-ray diffraction of a heavy-atom derivative (e.g., coupled with 3,6-dichloropyridazine).

Key Crystallographic Parameters (Representative):

  • Crystal System: Monoclinic

  • Space Group: P2₁ (common for chiral salts)

  • Key Bond Angle (Spiro): The C3-Cspiro-C5 angle is compressed to ~116° (vs. 109.5° ideal), reflecting the strain of the spiro-fusion.

  • Packing Interactions: The lattice is typically stabilized by N-H···Cl hydrogen bonds (in HCl salts) forming infinite 1D chains along the b-axis. The hydrophobic cyclopropane moieties interdigitate in the packing, creating distinct hydrophilic and hydrophobic layers.

Technical Insight: The high crystallinity of these derivatives is attributed to the lack of rotatable bonds in the spiro core, which minimizes entropy loss upon crystallization [2].

Experimental Protocol: Crystallization of Spirocyclic Amine Salts

Objective: To obtain diffraction-quality single crystals of 6-azaspiro[2.5]octane hydrochloride for absolute structure determination.

Reagents
  • Target Compound: 6-Azaspiro[2.5]octane HCl (crude solid).[1][2]

  • Solvent A (Good Solvent): Methanol or Ethanol (absolute).

  • Solvent B (Anti-Solvent): Diethyl ether or Hexane.

  • Vessel: 4 mL borosilicate glass vial within a 20 mL scintillation vial.

Step-by-Step Methodology
  • Saturation: Dissolve 20 mg of the 6-azaspiro[2.5]octane HCl salt in the minimum amount of warm Methanol (approx. 0.5 - 1.0 mL) in the small 4 mL vial. Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if any turbidity persists.

  • Vapor Diffusion Setup: Place the open 4 mL vial containing the saturated solution inside the larger 20 mL vial.

  • Anti-Solvent Addition: Carefully add 5-8 mL of Diethyl ether to the outer 20 mL vial (surrounding the inner vial). Crucial: Do not allow the ether to spill into the inner vial.

  • Equilibration: Cap the outer 20 mL vial tightly. Seal with Parafilm to prevent solvent evaporation.

  • Incubation: Store the setup at 4°C (refrigerator) in a vibration-free zone. The ether vapors will slowly diffuse into the methanol, lowering the solubility of the salt and driving nucleation.

  • Harvesting: Inspect after 48-72 hours. Colorless prismatic crystals should form on the walls of the inner vial. Harvest using a cryo-loop and immediately flash-cool in liquid nitrogen for data collection.

Self-Validating Check: If precipitate forms immediately (amorphous powder), the diffusion rate was too fast. Repeat using Ethanol (slower diffusion) or reduce the volume of ether.

Visualizations

Diagram 1: Structural Logic & Comparison

This diagram illustrates the conformational restriction imposed by the spiro-cyclopropane ring compared to the flexible piperidine.

StructuralComparison Piperidine Piperidine Scaffold (Standard) Properties_Pip Properties: - High Flexibility (Chair Flip) - Variable Vector - High Entropy Piperidine->Properties_Pip Exhibits Spiro 6-Azaspiro[2.5]octane (Restricted) Properties_Spiro Properties: - Locked Chair Conformation - Perpendicular Vector - Low Entropy (High Crystallinity) Spiro->Properties_Spiro Exhibits Outcome Drug Design Impact: Enhanced Selectivity & Metabolic Stability Properties_Pip->Outcome Optimization Properties_Spiro->Outcome Direct Benefit

Caption: Comparison of conformational entropy and structural vectors between standard piperidine and the rigid 6-azaspiro[2.5]octane scaffold.

Diagram 2: Crystallization Workflow (Vapor Diffusion)

A visual guide to the experimental protocol described above.

CrystallizationProtocol Step1 1. Dissolution (Salt in MeOH) Step2 2. Filtration (0.2 µm PTFE) Step1->Step2 Step3 3. Vapor Diffusion Setup (Inner: MeOH Soln | Outer: Et2O) Step2->Step3 Step4 4. Equilibration (4°C, 48-72h) Step3->Step4 Slow diffusion lowers solubility Step5 5. X-ray Diffraction (Single Crystal Analysis) Step4->Step5 Prismatic crystals formed

Caption: Vapor diffusion workflow for growing high-quality single crystals of spirocyclic amine salts.

References

  • Griffith, D. A., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor.[3] Bioorganic & Medicinal Chemistry Letters.[3] Retrieved from [Link]

  • PubChem. 6-Azaspiro[2.5]octane hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

HPLC Method Development for Chiral Spirocyclic Nitriles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spirocyclic nitriles represent a privileged structural class in modern drug discovery, frequently appearing in inhibitors for MDM2, CGRP receptors, and various ion channels. Their rigid, three-dimensional "spiro" junction creates distinct vectors for functional groups, offering high specificity but presenting significant chromatographic challenges.

Unlike flat aromatic systems, spirocyclic nitriles possess high structural rigidity and often limited solubility in standard Normal Phase (NP) alkanes. Furthermore, the nitrile group (


) acts as a strong dipole, susceptible to non-specific interactions with residual silanols, leading to peak tailing.

This guide compares the three primary separation modes—Normal Phase (NP) , Immobilized/Extended Range , and Reversed Phase (RP) —and provides a self-validating protocol for method development.

The Challenge of the Scaffold

Before selecting a column, one must understand the analyte's behavior in solution:

  • The Spiro-Junction: Creates a fixed 3D geometry. This favors Amylose-based chiral selectors (which form helical grooves) over Cellulose-based selectors (which form laminar sheets), as the 3D bulk fits better into the helical inclusion cavities.

  • The Nitrile Handle: While neutral, the nitrile is a hydrogen bond acceptor. In the absence of protic solvents, it can interact with the silica support of the column, necessitating specific mobile phase additives.

  • Solubility: The primary failure mode in spirocyclic separation is not lack of selectivity (

    
    ), but precipitation on-column.
    

Phase System Comparison

The choice of phase system dictates the solubility window and the interaction mechanism.

Table 1: Comparative Analysis of Separation Modes for Spirocyclic Nitriles
FeatureNormal Phase (NP)Immobilized (Forbidden Solvent)Reversed Phase (RP)
Mobile Phase Hexane/Heptane + Alcohol (IPA/EtOH)Hexane + DCM/THF/MtBE Water/Buffer + ACN/MeOH
Solubility Low (Risk of precipitation)High (Excellent for rigid spiro cycles)High (Good for polar variants)
Selectivity (

)
High (H-bonding dominates)Medium-High (Solvent drives shape selectivity)Medium (Hydrophobic effect dominates)
MS Compatibility Poor (Requires APCI or NPI source)PoorExcellent (ESI compatible)
Primary Use Case Analytical QC, Prep (if soluble)Primary Prep Scale Choice PK/PD studies, biological matrices
Expert Insight: Why "Immobilized" is the Winner

For spirocyclic nitriles, Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IB, IC) are superior to traditional Coated Phases (AD, OD).

  • Reasoning: Spirocyclic compounds often require chlorinated solvents (Dichloromethane, Chloroform) or Ethers (THF) for solubility. These solvents dissolve the polymer coating of traditional columns (AD-H, OD-H), destroying them. Immobilized phases chemically bond the selector to the silica, allowing the use of these "forbidden" solvents which also induce unique conformational changes in the polymer, often unlocking selectivity that standard alcohols cannot achieve.

Column Selection Strategy

Do not screen randomly. Use a logic-based hierarchy.

The "Amylose First" Rule

Spirocyclic structures are bulky and 3D.

  • Amylose derivatives (e.g., Chiralpak IA/AD, IG): Form helical cavities. The spiro-structure often "keys" into this lock mechanism via inclusion.

  • Cellulose derivatives (e.g., Chiralcel IC/OD, OJ): Form linear "sheets". Flat aromatics intercalate well here, but bulky spiro cycles often experience steric repulsion, leading to poor retention or broad peaks.

Recommendation: Start with Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized IA or Coated AD).

Experimental Protocol: The Self-Validating Workflow

This protocol ensures scientific integrity by validating solubility before injection and using additives to suppress nitrile-silanol interactions.

Step 1: The "Drop Test" (Solubility Validation)

Before touching the HPLC:

  • Dissolve 1 mg of analyte in 1 mL of Methanol (for RP) or 50:50 Hexane:IPA (for NP).

  • If cloudy, add DCM dropwise until clear.

  • Decision: If DCM is required >10% volume, you MUST use Immobilized Columns (IA, IC, IG). Do not use Coated columns (AD, OD).

Step 2: The Universal Screening Gradient (Immobilized Mode)

This gradient covers polarity and "forbidden" solvent selectivity simultaneously.

  • Column: Chiralpak IA-3 or IG-3 (3µm particle size for faster equilibration).

  • Flow: 1.0 mL/min.

  • Temp: 25°C (Lower temperature increases enantiomeric discrimination).

  • Detection: UV 220 nm (Nitriles have weak absorbance; avoid 254 nm if aromatic rings are sparse).

Mobile Phases:

  • A: Hexane + 0.1% Diethylamine (DEA)[1]

  • B: DCM:Ethanol (5:1 ratio) + 0.1% DEA

Note: DEA is essential. Even if the molecule is neutral, DEA masks silanols that the nitrile group would otherwise stick to.

Gradient Program:

Time (min) %B Rationale
0.0 5 Start non-polar to retain enantiomers.
10.0 60 Introduce DCM/EtOH to elute and solvate.
12.0 60 Hold to clear column.

| 12.1 | 5 | Re-equilibrate. |

Step 3: Optimization & Troubleshooting
  • Scenario A: Peaks are broad/tailing.

    • Cause: Nitrile dipole interacting with silica.

    • Fix: Switch additive to 0.1% TFA (if acidic) or increase DEA to 0.2%.

  • Scenario B: Partial Separation (Valley between peaks).

    • Fix: Switch from Gradient to Isocratic at the %B where the peaks eluted. Lower temperature to 15°C.

Visualization

Diagram 1: Method Development Workflow

This flowchart illustrates the decision matrix for selecting the correct mode based on solubility, preventing column damage.

G Start Start: Spirocyclic Nitrile Sample Solubility Solubility Check (Hexane/IPA 90:10) Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble / Cloudy Solubility->Insoluble CoatedScreen Screen Coated CSPs (AD-H, OD-H) Mobile Phase: Hex/IPA or Hex/EtOH Soluble->CoatedScreen Preferred for Cost ImmobilizedCheck Check Solubility in DCM or THF Insoluble->ImmobilizedCheck Optimization Optimization (Temp, Flow, Additive) CoatedScreen->Optimization Rs > 1.5 ImmobilizedScreen Screen Immobilized CSPs (IA, IC, IG) Mobile Phase: Hex/DCM/EtOH ImmobilizedCheck->ImmobilizedScreen Soluble in DCM RPCheck Check RP Solubility (MeOH/Water) ImmobilizedCheck->RPCheck Insoluble in DCM ImmobilizedScreen->Optimization Rs > 1.5 RPScreen Screen RP CSPs (IA-3R, OD-3R) Mobile Phase: Buffer/ACN RPCheck->RPScreen Soluble in Polar RPScreen->Optimization Rs > 1.5

Caption: Decision tree for phase selection based on analyte solubility, prioritizing column safety.

Diagram 2: Chiral Recognition Mechanism

Visualizing why Amylose columns often succeed with spiro-compounds where Cellulose columns fail.

Mechanism cluster_0 Cellulose (Sheet Structure) cluster_1 Amylose (Helical Structure) Cellulose Linear/Sheet Grooves Spiro1 Spiro Analyte (3D Bulk) Interaction1 Steric Repulsion (Low Retention) Spiro1->Interaction1 Cannot Intercalate Amylose Helical Cavity Spiro2 Spiro Analyte (3D Bulk) Interaction2 Inclusion Complex (High Selectivity) Spiro2->Interaction2 Fits inside Helix

Caption: Mechanistic comparison: Amylose helices accommodate 3D spiro-shapes better than Cellulose sheets.

References

  • Phenomenex. (2023).[2] HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]

  • Yu, L., et al. (2013).[3] Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives. MDPI Molecules. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of Spirocyclic vs. Non-Spirocyclic Analogs: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the architectural design of a molecule is paramount to its biological function. Among the various structural motifs employed by medicinal chemists, spirocycles have garnered significant attention for their unique three-dimensional (3D) characteristics.[1][2] This guide provides an in-depth comparison of the bioactivity of spirocyclic compounds versus their non-spirocyclic analogs, offering insights into the causal relationships behind experimental choices and providing a framework for their evaluation.

The Spirocyclic Advantage: A Structural Perspective

Spirocycles are ring systems where two rings are joined by a single common atom.[1] This arrangement imparts a distinct 3D geometry, departing from the often-planar structures of many traditional drug molecules.[2] The primary advantages stemming from this structural feature include:

  • Increased Three-Dimensionality and sp³ Character: The quaternary carbon at the spiro-junction forces substituents into well-defined vectors in three-dimensional space.[1] This increased sp³-hybridized carbon count (a higher Fsp³ value) is correlated with a greater likelihood of success in clinical development, as it allows for more precise and complementary interactions with the complex 3D binding sites of biological targets.

  • Conformational Rigidity: The fusion of two rings restricts the number of possible conformations a molecule can adopt.[2][3] This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher potency.[2]

  • Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel chemical space, which can be advantageous for developing compounds with new intellectual property (IP) and for overcoming existing resistance mechanisms.[2]

These structural attributes often translate into tangible benefits in terms of a compound's bioactivity and pharmacokinetic profile.

Comparative Bioactivity Analysis: Key Performance Indicators

The decision to incorporate a spirocyclic motif is driven by the goal of optimizing a compound's biological activity. This is a multi-faceted endeavor, encompassing target affinity, selectivity, cellular potency, and pharmacokinetic properties. A systematic comparison with non-spirocyclic analogs is crucial to validate these design choices.

Target Binding Affinity (IC₅₀ and Kᵢ)

A fundamental measure of a drug's effectiveness is its ability to bind to its intended biological target. This is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).[4][5]

  • IC₅₀ (Half-Maximal Inhibitory Concentration): This value represents the concentration of a compound required to inhibit a specific biological process by 50%.[6] It is a functional measure of potency and is highly dependent on the specific assay conditions.[7][8]

  • Kᵢ (Inhibition Constant): This is a measure of the binding affinity of an inhibitor to an enzyme.[5] Unlike IC₅₀, Kᵢ is, in principle, less dependent on substrate concentration.[7]

Causality in Experimental Design: When comparing spirocyclic and non-spirocyclic analogs, it is critical to maintain consistent assay conditions (e.g., substrate concentration, temperature, buffer) to ensure that any observed differences in IC₅₀ are attributable to the structural modifications rather than experimental variability.[7]

Table 1: Illustrative Comparison of Target Affinity

Compound IDStructureTargetIC₅₀ (nM)Kᵢ (nM)
Analog A Non-SpirocyclicKinase X15075
Analog B SpirocyclicKinase X2512

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cellular Potency (EC₅₀)

While target binding is essential, a drug must also exert its effect within a cellular context. Cellular potency, often measured as the half-maximal effective concentration (EC₅₀), quantifies the concentration of a compound that produces 50% of its maximal effect in a cell-based assay.[6][9]

Causality in Experimental Design: A significant improvement in EC₅₀ for a spirocyclic analog over its non-spirocyclic counterpart, especially when the target affinity is similar, can suggest improved cell permeability or reduced susceptibility to efflux pumps – key advantages conferred by the 3D structure and physicochemical properties of spirocycles.

Experimental Protocols for Comparative Bioactivity Assessment

To ensure a robust and self-validating comparison, a standardized suite of assays should be employed.

Workflow for Comparative Bioactivity Assessment

G cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Pharmacokinetic Profiling Spirocyclic Analog Spirocyclic Analog Target Binding Assay (IC50) Target Binding Assay (IC50) Spirocyclic Analog->Target Binding Assay (IC50) Non-Spirocyclic Analog Non-Spirocyclic Analog Non-Spirocyclic Analog->Target Binding Assay (IC50) Cellular Potency Assay (EC50) Cellular Potency Assay (EC50) Target Binding Assay (IC50)->Cellular Potency Assay (EC50) ADME Assays ADME Assays Cellular Potency Assay (EC50)->ADME Assays Lead Optimization Lead Optimization ADME Assays->Lead Optimization

Caption: A generalized workflow for the comparative bioactivity assessment of drug analogs.

Detailed Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a typical procedure for determining the IC₅₀ of test compounds against a protein kinase.

Materials:

  • Recombinant Kinase

  • Kinase Substrate (e.g., a peptide)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test Compounds (Spirocyclic and Non-Spirocyclic Analogs) dissolved in DMSO

  • Detection Reagent (e.g., ADP-Glo™, Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient. Further dilute these into the assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound dilutions.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify kinase activity (e.g., by measuring luminescence).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

Detailed Protocol: Cell Viability Assay (EC₅₀ Determination)

This protocol describes a common method for assessing the effect of a compound on cell proliferation.

Materials:

  • Cancer Cell Line (e.g., HeLa)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Test Compounds (Spirocyclic and Non-Spirocyclic Analogs) dissolved in DMSO

  • Cell Viability Reagent (e.g., CellTiter-Glo®, Promega)

  • 96-well clear-bottom plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well and incubate as per the manufacturer's protocol. Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀.[6]

Impact on Pharmacokinetics (ADME)

Beyond target engagement and cellular activity, the structural rigidity and 3D nature of spirocycles can significantly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[10][11]

  • Solubility and Permeability: The increased sp³ character of spirocycles can lead to improved aqueous solubility compared to their flat, aromatic counterparts.[1] Their defined 3D shape can also facilitate passive diffusion across cell membranes.

  • Metabolic Stability: The rigid spirocyclic core can shield metabolically labile sites from enzymatic degradation, thereby increasing the compound's half-life in the body.

  • Reduced Off-Target Effects: By pre-organizing the pharmacophoric groups in a specific orientation, spirocycles can enhance selectivity for the intended target, reducing interactions with other proteins and potentially minimizing off-target toxicity.

Table 2: Representative ADME Profile Comparison

ParameterAnalog A (Non-Spirocyclic)Analog B (Spirocyclic)
Aqueous Solubility (µM) 15150
Caco-2 Permeability (10⁻⁶ cm/s) 2.58.0
Microsomal Stability (t½, min) 20>120
hERG Inhibition (IC₅₀, µM) 0.5>30

Note: The data presented in this table is hypothetical and for illustrative purposes only.

ADME Experimental Workflow

G cluster_0 In Vitro ADME Assays Solubility Solubility Permeability (Caco-2) Permeability (Caco-2) Metabolic Stability (Microsomes) Metabolic Stability (Microsomes) Plasma Protein Binding Plasma Protein Binding CYP450 Inhibition CYP450 Inhibition Test Compound Test Compound Test Compound->Solubility Test Compound->Permeability (Caco-2) Test Compound->Metabolic Stability (Microsomes) Test Compound->Plasma Protein Binding Test Compound->CYP450 Inhibition

Sources

Escaping Flatland: A Comparative Guide to 6-Azaspiro[2.5]octane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fsp³ Characterization of 6-Azaspiro[2.5]octane Drug Candidates Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Leads.[1]

Executive Summary

In the pursuit of improved clinical success rates, the medicinal chemistry community has largely pivoted away from planar, aromatic-heavy libraries toward vectors with higher three-dimensionality.[1][2] This shift, quantified by the Fraction of sp³ Carbons (Fsp³) , suggests that saturation correlates with improved solubility and reduced promiscuity (Lovering et al., 2009).

This guide objectively characterizes the 6-azaspiro[2.5]octane scaffold—a specific spirocyclic bioisostere of the 4,4-disubstituted piperidine.[1] By introducing a cyclopropane ring fused spiro-cyclically to the piperidine core, this scaffold offers a unique solution to the "Gem-Dimethyl Effect," providing metabolic blocking without the lipophilic penalty often associated with acyclic alkyl groups.[1]

Part 1: Structural Argument & Alternatives

The Challenge: The Gem-Dimethyl Dilemma

A common tactic to block metabolism at the susceptible 4-position of a piperidine ring is the introduction of a gem-dimethyl group.[1] While effective at blocking CYP450 oxidation, this modification adds two methyl groups, increasing lipophilicity (ClogP) and potentially reducing solubility.[1]

The Solution: 6-Azaspiro[2.5]octane

The 6-azaspiro[2.5]octane scaffold ties these two methyl groups back into a cyclopropane ring.[1] This modification:

  • Increases Fsp³: Maintains high saturation.

  • Reduces Lipophilicity: The cyclopropane ring is generally less lipophilic than two acyclic methyl groups due to the "cyclopropyl effect" (enhanced polarity from orbital character).

  • Rigidifies the Vector: The spiro-fusion locks the conformation, reducing the entropic penalty of binding.

Comparative Scaffolds

We compare the 6-azaspiro[2.5]octane against two standard alternatives used in lead optimization:

ScaffoldStructure DescriptionPrimary UtilityFsp³ Impact
Alternative A: 4-Phenylpiperidine Planar aromatic ring at C4.[1]Pi-stacking interactions.Low. Increases aromatic ring count (Ar), often hurting solubility.[1]
Alternative B: 4,4-Dimethylpiperidine Two methyl groups at C4.[1]Metabolic blocking.[1][3]High. Good Fsp³, but higher lipophilicity (LogP).[1]
Subject: 6-Azaspiro[2.5]octane Cyclopropane spiro-fused at C4.[1]Metabolic blocking + 3D shape.[1][4]High. Best balance of Solubility/LogP.

Part 2: Physicochemical Characterization (Data Analysis)

The following data represents a comparative analysis of a model inhibitor series (e.g., CCR5 or GPCR antagonists) where the core linker is modified.

Table 1: Physicochemical Property Comparison

Data simulated based on matched molecular pair (MMP) analysis principles.

Property4-Phenylpiperidine (Alt A)4,4-Dimethylpiperidine (Alt B)6-Azaspiro[2.5]octane (Subject)Interpretation
Fsp³ Score 0.420.650.68 The spirocycle maximizes saturation, correlating with higher clinical success probability.[1]
cLogP 3.83.22.9 The spiro-cyclopropane lowers LogP relative to the gem-dimethyl, improving the LLE (Lipophilic Ligand Efficiency).[1]
Solubility (μM) < 1045> 120 Disruption of planar stacking + lower lipophilicity results in superior thermodynamic solubility.
Cl_int (mL/min/kg) High (Metabolic liability)Low (Blocked)Low (Blocked) Both B and Subject effectively block metabolism at the C4 position.
Topological PSA 25 Ų22 Ų22 Ų No significant change in polar surface area; permeability remains high.[1]
Diagram 1: The "Escape from Flatland" Decision Logic

This diagram illustrates the decision tree for selecting the spirocyclic scaffold over planar alternatives.

ScaffoldSelection Problem Metabolic Liability at Piperidine C4 Option1 Add Phenyl Group (Aromatic) Problem->Option1 Pi-Stacking Needed? Option2 Add Gem-Dimethyl (Acyclic Alkyl) Problem->Option2 Block Metabolism? Solution 6-Azaspiro[2.5]octane (Spirocycle) Problem->Solution Block Metabolism + 3D? Result1 Low Fsp³ Poor Solubility Option1->Result1 Result2 High LogP Lipophilicity Penalty Option2->Result2 Benefit High Fsp³ + Low LogP (Optimal LLE) Solution->Benefit

Caption: Decision logic for scaffold selection. The spirocyclic approach avoids the solubility penalties of aromatic rings and the lipophilicity penalties of acyclic alkyls.

Part 3: Experimental Protocols

Protocol: Synthesis of N-Boc-6-azaspiro[2.5]octane

Objective: Convert N-Boc-4-piperidone to the spirocyclic core.

Step 1: Wittig Olefination
  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (KOtBu, 1.3 equiv), N-Boc-4-piperidone (1.0 equiv).[1]

  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend phosphonium salt in THF at 0°C. Add KOtBu portion-wise to generate the ylide (bright yellow). Stir for 1 hour.

    • Add N-Boc-4-piperidone dropwise.[1]

    • Warm to room temperature and stir for 12 hours.

    • Quench: Saturated NH₄Cl. Extract with EtOAc.[1]

    • Purification: Silica gel chromatography (Hex/EtOAc).[1] Product is N-Boc-4-methylenepiperidine.[1]

Step 2: Simmons-Smith Cyclopropanation

Critical Note: Diethylzinc is pyrophoric.[1] Handle under strict inert atmosphere.

  • Reagents: Diethylzinc (Et₂Zn, 1.0M in hexanes, 2.5 equiv), Diiodomethane (CH₂I₂, 2.5 equiv), Trifluoroacetic acid (TFA, 0.1 equiv - catalyst for acceleration).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

  • Procedure:

    • Cool DCM to 0°C under Argon. Add Et₂Zn carefully.[1]

    • Add TFA dropwise (careful: exotherm). Stir 15 min.

    • Add CH₂I₂ dropwise.[1] A white precipitate may form (Furukawa reagent).[1] Stir 20 min.

    • Add the alkene from Step 1 (dissolved in DCM) dropwise.

    • Allow to warm to RT and stir for 16 hours.

  • Workup (Safety Critical):

    • Quench slowly with saturated aqueous NH₄Cl (vigorous gas evolution possible).[1]

    • Separate phases.[1] Wash organic layer with NaHCO₃ and Brine.[1]

    • Validation: ¹H NMR should show disappearance of alkene protons (4.7 ppm) and appearance of high-field cyclopropyl protons (0.2–0.8 ppm).[1]

Diagram 2: Synthesis & Validation Workflow

SynthesisProtocol Start N-Boc-4-piperidone Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Inter Exocyclic Alkene Intermediate Step1->Inter Step2 Simmons-Smith (Et2Zn, CH2I2) Inter->Step2 Final 6-Azaspiro[2.5]octane Core Step2->Final QC QC: 1H NMR (High-field shift) Final->QC Validate

Caption: Synthetic workflow from commercial starting material to the spirocyclic core using the Furukawa modification of the Simmons-Smith reaction.

Part 4: Metabolic Stability & Toxicity Profile[1]

Metabolic "Armor"

The 6-azaspiro[2.5]octane scaffold excels in metabolic stability assays (Microsomal Stability).[1] The cyclopropane ring acts as a steric and electronic shield.

  • Mechanism: The high bond dissociation energy of cyclopropyl C-H bonds (approx. 106 kcal/mol) makes them resistant to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes, unlike the weaker benzylic or tertiary C-H bonds found in alternatives.

  • Result: This extends the half-life (

    
    ) of the drug candidate without requiring the addition of halogens (F, Cl), which can sometimes introduce toxicity liabilities.
    
Safety Considerations

While generally safe, researchers must monitor for idiosyncratic toxicity related to the cyclopropane ring opening. However, in the context of spiro-fused systems, the ring is less prone to reactive metabolite formation (e.g., quinone methides) compared to aryl-cyclopropyl ethers.[1]

Part 5: Conclusion

The 6-azaspiro[2.5]octane scaffold represents a high-value "Escape from Flatland" tactic.[1] By increasing Fsp³ to >0.60 and lowering cLogP relative to gem-dimethyl analogs, it provides a robust platform for improving the Lipophilic Ligand Efficiency (LLE) of drug candidates.[1] For programs struggling with solubility or metabolic clearance at a piperidine core, this scaffold should be considered a primary rescue strategy.[1]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][5] Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D., et al. (2014). The Role of Fsp3 in Medicinal Chemistry: A Case Study.[1] ACS Medicinal Chemistry Letters. Link

  • Wuitschik, G., et al. (2006). Spirocyclic oxetanes: Synthesis and properties.[1] Angewandte Chemie International Edition. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1] Organic Reactions.[1][6] Link

Sources

Safety Operating Guide

6-Azaspiro[2.5]octane-1-carbonitrile: Laboratory Disposal & Handling Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as standard organic waste. 6-Azaspiro[2.5]octane-1-carbonitrile combines two high-risk structural motifs: a strained spiro-cyclopropane ring and a nitrile (cyano) group . Improper disposal can lead to ring-strain energy release or the generation of hydrogen cyanide (HCN) gas if acidified.

Immediate Action Plan:

  • Segregate: Isolate from all acidic waste streams immediately.

  • Label: Clearly mark as "TOXIC – ORGANIC NITRILE – DO NOT ACIDIFY."

  • Disposal Path: The only authorized disposal method is High-Temperature Incineration via a licensed hazardous waste contractor. Do not attempt in-lab chemical deactivation (e.g., bleach oxidation) due to the stability of the organic nitrile bond and unpredictable ring-opening kinetics.

Hazard Identification & Mechanistic Causality

To handle this compound safely, you must understand the why behind the protocols.

The Nitrile Moiety (-CN)

Unlike inorganic cyanides (e.g., NaCN), the cyano group in 6-azaspiro[2.5]octane-1-carbonitrile is covalently bonded to the carbon framework.

  • Risk: Under acidic conditions or metabolic processing, this bond can hydrolyze, releasing free cyanide ions (

    
    ) or hydrogen cyanide gas (
    
    
    
    ).
  • Operational Implication: pH control is critical. Waste streams containing this compound must be kept Neutral to Basic (pH 8–10) to prevent volatilization of HCN.

The Spiro[2.5]octane Framework

This structure features a cyclopropane ring fused to a piperidine ring at a single carbon (spiro center).

  • Risk: Cyclopropane rings possess significant Baeyer strain (angle strain) . Rupture of this ring—often triggered by strong electrophiles or acids—is exothermic.

  • Operational Implication: Avoid mixing with oxidizers or strong Lewis acids in the waste container, as ring-opening can generate heat, potentially pressurizing the vessel.

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for high-concentration handling.

PPE ComponentSpecificationRationale
Gloves Double-gloving: Nitrile (0.11mm) over Laminate (Silver Shield)Nitriles can permeate standard latex; double-layering prevents dermal absorption.
Eye Protection Chemical Splash GogglesFace shields required if handling volumes >50 mL to prevent mucosal absorption via eyes.
Respiratory Fume Hood (Face Velocity >100 fpm)Inhalation of nitrile vapors can cause cytotoxic hypoxia.
Phase 2: Waste Segregation & Packaging

Follow this workflow to prepare the material for pickup.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid material inside a clear, sealable polyethylene bag before placing it in the jar. This "double-containment" prevents dust inhalation when the waste contractor opens the drum.

  • Labeling: Apply a hazardous waste label with the following constituents:

    • 95% 6-Azaspiro[2.5]octane-1-carbonitrile

    • Hazard Checkboxes: Toxic, Irritant.[1][2]

Scenario B: Liquid Waste (Mother Liquors/Solutions)
  • Compatibility Check: Ensure the solvent is compatible with incineration (e.g., DCM, Methanol, Ethyl Acetate).

  • pH Verification: Dip a pH strip into the waste solvent.

    • If Acidic (pH < 7): Slowly add saturated Sodium Bicarbonate (

      
      ) until pH is neutral (7–8). Do not  add strong bases (NaOH) rapidly, as this may trigger exothermic hydrolysis.
      
  • Transfer: Pour into a dedicated "Toxic Organic" waste carboy.

  • Addendum Labeling: You must write "CONTAINS NITRILES" on the carboy tag. This alerts the disposal facility to use specific burn profiles.

Phase 3: The "No-Go" List
  • NEVER pour down the drain.[3] (Violates EPA Clean Water Act & local POTW regulations).

  • NEVER mix with acid waste (e.g., H2SO4, HCl).

  • NEVER treat with bleach in the lab. (Bleach treats inorganic cyanide; it reacts unpredictably with organic nitriles and amines, potentially forming chloramines).

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision points for disposing of 6-Azaspiro[2.5]octane-1-carbonitrile.

DisposalWorkflow Start Waste Generation: 6-Azaspiro[2.5]octane-1-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Bagging Double-Bag in Polyethylene Solid->Bagging PHCheck Check pH Liquid->PHCheck Container Transfer to HDPE/Glass 'Toxic Organic' Container Bagging->Container Acidic Acidic (pH < 7) PHCheck->Acidic Neutral Neutral/Basic (pH >= 7) PHCheck->Neutral Neutralize Slowly add NaHCO3 (Avoid Exotherm) Acidic->Neutralize Risk of HCN Neutral->Container Neutralize->Neutral Labeling Label: 'Contains Organic Nitriles' DO NOT ACIDIFY Container->Labeling Final Handoff to EHS for High-Temp Incineration Labeling->Final

Caption: Operational decision tree for segregating and packaging nitrile-bearing spirocyclic waste.

Regulatory & Technical Data

Waste Classification Codes (US EPA Context)

While this specific CAS is not P-listed or U-listed, it defaults to characteristic hazardous waste classifications due to its reactivity and toxicity profile.

ParameterClassificationCode (Typical)Notes
Ignitability Yes (if in organic solvent)D001 Most common stream for drug discovery intermediates.
Reactivity PotentialD003 Only if capable of generating toxic gases (HCN) when mixed with water/acid.
Toxicity Yes (Characteristic)Non-Listed Toxic Must be profiled by the waste vendor.
Emergency Response (Spill)
  • Minor Spill (<5g):

    • Evacuate immediate area.[2][4][5]

    • Don full PPE (including respirator if powder is aerosolized).

    • Cover with dry absorbent pads or vermiculite. Do not use wet paper towels (hydrolysis risk).

    • Scoop into a wide-mouth jar and label as hazardous waste.

    • Clean surface with mild soap and water; collect rinsate as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Organic Nitriles (General Class). National Library of Medicine. [Link](Note: Used as proxy for nitrile functional group hazards).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azaspiro[2.5]octane-1-carbonitrile
Reactant of Route 2
6-Azaspiro[2.5]octane-1-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.